2-Thiazolesulfonyl chloride
Description
Properties
IUPAC Name |
1,3-thiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQWMUBCRPGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468861 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100481-09-2 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Thiazolesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Thiazolesulfonyl chloride (CAS No. 100481-09-2), a pivotal building block in medicinal chemistry and organic synthesis. This document elucidates its chemical and physical properties, details its synthesis and reactivity, and explores its significant applications, particularly in the development of therapeutic agents. Experimental protocols for key reactions and visualizations of synthetic pathways are included to facilitate its practical application in a laboratory setting.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring functionalized with a sulfonyl chloride group. This combination of a biologically relevant thiazole scaffold and a highly reactive sulfonyl chloride moiety makes it a versatile reagent for the synthesis of a wide array of sulfonamide derivatives. Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, and the sulfonamide group is a well-established pharmacophore in numerous approved drugs. Consequently, this compound serves as a crucial starting material for the discovery and development of novel drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 100481-09-2 | N/A |
| Molecular Formula | C₃H₂ClNO₂S₂ | N/A |
| Molecular Weight | 183.64 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis would likely proceed from the readily available 2-aminothiazole. The key steps are outlined below and visualized in the DOT diagram.
Caption: Proposed synthesis of this compound from 2-aminothiazole.
General Experimental Protocol (Inferred)
-
Diazotization: 2-Aminothiazole is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred, and the sulfonyl chloride product is then isolated by extraction and purified by distillation or chromatography.
Chemical Reactivity and Applications
This compound is a highly reactive electrophile, primarily used for the synthesis of sulfonamides through its reaction with primary and secondary amines. This reactivity is central to its application in drug discovery.
Synthesis of 2-Thiazolesulfonamides
The reaction of this compound with a diverse range of amines yields a library of 2-thiazolesulfonamide derivatives. These compounds are of significant interest due to their potential biological activities.
Caption: General reaction scheme for the synthesis of 2-thiazolesulfonamides.
Experimental Protocol: Synthesis of N-Substituted-2-thiazolesulfonamides
The following is a general procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Applications in Drug Development
The primary application of this compound in drug development is as a precursor for the synthesis of sulfonamide-based therapeutic agents.
Carbonic Anhydrase Inhibitors for Glaucoma
A significant area of research has been the development of 2-thiazolesulfonamide derivatives as inhibitors of carbonic anhydrase (CA).[2] Carbonic anhydrase is an enzyme involved in the production of aqueous humor in the eye, and its inhibition can lower intraocular pressure, a key factor in the management of glaucoma.
Caption: Signaling pathway of 2-thiazolesulfonamide derivatives in glaucoma treatment.
Other Therapeutic Areas
Derivatives of 2-thiazolesulfonamide have also been investigated for a range of other biological activities, including antimicrobial and anticancer properties. The thiazole ring is a versatile scaffold that can be further modified to optimize potency and selectivity for various biological targets.
Conclusion
This compound is a valuable and reactive building block in the field of medicinal chemistry. Its ability to readily form sulfonamides allows for the efficient synthesis of diverse compound libraries for drug discovery programs. The demonstrated success of its derivatives as carbonic anhydrase inhibitors for the treatment of glaucoma highlights the therapeutic potential of this chemical scaffold. This guide provides researchers and scientists with the foundational knowledge and practical protocols to effectively utilize this compound in their research and development endeavors.
References
In-Depth Technical Guide to 2-Thiazolesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Thiazolesulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the preparation of biologically active thiazolesulfonamides.
Core Compound Properties
This compound is a reactive chemical compound utilized in the synthesis of various heterocyclic molecules, particularly substituted thiazolesulfonamides.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 183.64 g/mol | [1] |
| Molecular Formula | C₃H₂ClNO₂S₂ | [1] |
| CAS Number | 100481-09-2 | [1] |
| Alternate Name | 1,3-Thiazole-2-sulfonyl Chloride | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved from 2-aminothiazole via a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the amino group on the thiazole ring, followed by a sulfonyl-chlorination reaction.
Experimental Protocol: Synthesis of this compound via Sandmeyer-Type Reaction
This protocol is based on established methods for the conversion of aromatic and heteroaromatic amines to their corresponding sulfonyl chlorides.
Step 1: Diazotization of 2-Aminothiazole
-
In a reaction vessel maintained at 0-5°C using an ice-salt bath, suspend 2-aminothiazole in a solution of hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension while vigorously stirring. The temperature must be maintained below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.
Step 2: Sandmeyer-Type Sulfonyl-chlorination
-
In a separate flask, prepare a solution of copper(I) chloride in an appropriate solvent, such as acetonitrile, and saturate it with sulfur dioxide gas. Alternatively, a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) can be used.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the copper(I) chloride/SO₂ solution. The temperature should be carefully controlled, typically below 10°C, to manage the exothermic reaction and the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring until the evolution of nitrogen ceases, indicating the completion of the reaction.
-
The reaction mixture is then typically subjected to an aqueous workup. The product, this compound, can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
Purification:
The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to obtain the pure product.
Reactivity and Applications
This compound is a versatile building block, primarily used for the synthesis of N-substituted thiazolesulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as amines, leading to the formation of a stable sulfonamide linkage.
Synthesis of Thiazolesulfonamides
The reaction of this compound with primary or secondary amines is a straightforward and common method to produce a diverse library of thiazolesulfonamides. These compounds are of significant interest in drug discovery, with derivatives exhibiting a range of biological activities, including antioxidant and antimicrobial properties.
Experimental Protocol: General Procedure for the Synthesis of Thiazolesulfonamides
-
In a suitable reaction flask, dissolve the desired amine (1.0 equivalent) in a solvent such as dichloromethane or pyridine.
-
Add a base, for example, triethylamine or pyridine (1.1 to 2.0 equivalents), to the solution to act as an acid scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude thiazolesulfonamide can be purified by recrystallization or column chromatography.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described above.
References
An In-depth Technical Guide to 2-Thiazolesulfonyl Chloride: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiazolesulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, combining a reactive sulfonyl chloride group with a thiazole scaffold, make it a valuable precursor for the synthesis of a wide array of sulfonamide derivatives and other complex molecules. Thiazole moieties are present in numerous biologically active compounds, and the introduction of a sulfonamide group can significantly modulate the physicochemical and pharmacological properties of a molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. It is characterized by the chemical formula C₃H₂ClNO₂S₂ and a molecular weight of 183.64 g/mol . Due to its reactive nature, it is sensitive to moisture and should be handled with appropriate care in a dry, inert atmosphere.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride (Related Compound) |
| CAS Number | 100481-09-2 | 69812-29-9 |
| Molecular Formula | C₃H₂ClNO₂S₂ | C₆H₇ClN₂O₃S₂ |
| Molecular Weight | 183.64 g/mol | 254.71 g/mol |
| Appearance | Colorless to pale yellow liquid | Solid |
| Melting Point | Data not available | 161-164 °C |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Table 2: Expected Spectroscopic Characteristics of this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the two protons on the thiazole ring, likely in the aromatic region (δ 7-9 ppm). The exact chemical shifts would be influenced by the electron-withdrawing sulfonyl chloride group. |
| ¹³C NMR | Three signals for the three carbon atoms of the thiazole ring. The carbon attached to the sulfonyl chloride group would be significantly downfield. |
| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Other peaks would correspond to the thiazole ring vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (183.64 for C₃H₂ClNO₂S₂). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S) would be observable. Fragmentation patterns would likely involve the loss of SO₂, Cl, and cleavage of the thiazole ring. |
Synthesis and Reactivity
The synthesis of this compound can be approached through several routes, often starting from more readily available thiazole derivatives. A common strategy involves the oxidative chlorination of 2-mercaptothiazole or the direct sulfonation of a suitable thiazole precursor.
Experimental Protocols
Synthesis of this compound (General Approach)
Sulfonylation of Amines with this compound
This compound is highly reactive towards nucleophiles and is commonly used for the synthesis of 2-thiazolesulfonamides.
-
Materials: this compound, primary or secondary amine, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve the amine and the base in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Suzuki-Miyaura Cross-Coupling Reaction
The sulfonyl chloride group can be utilized as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
-
Materials: this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane).
-
Procedure:
-
To a reaction vessel, add the this compound, boronic acid, base, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Relationships in Synthesis and Reactivity
Signaling Pathways and Biological Relevance
While this compound itself is a reactive intermediate and not typically a biologically active agent, the sulfonamide derivatives synthesized from it have significant biological relevance and are found in a variety of therapeutic agents. The biological activity of these derivatives is highly dependent on the overall molecular structure. Two prominent examples of signaling pathways affected by sulfonamide-containing drugs are the bacterial folate synthesis pathway and the cyclooxygenase-2 (COX-2) pathway.
Bacterial Folate Synthesis Pathway (Target for Antimicrobial Sulfonamides)
Sulfonamide antibiotics are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway. This ultimately disrupts the production of nucleotides and amino acids, leading to the inhibition of bacterial growth and replication.
Cyclooxygenase-2 (COX-2) Signaling Pathway (Target for Anti-inflammatory/Anticancer Sulfonamides)
Certain sulfonamide-containing drugs, such as celecoxib, are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. By selectively inhibiting COX-2, these drugs reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, the COX-2 pathway is implicated in tumorigenesis, and its inhibition can lead to anti-cancer effects through the modulation of cell proliferation, apoptosis, and angiogenesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Upon contact with water or moisture, it can hydrolyze to release corrosive and toxic gases. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of diverse chemical entities, particularly sulfonamides with potential therapeutic applications. Its ability to undergo nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a versatile tool for medicinal chemists. Understanding its chemical properties, reactivity, and the biological relevance of its derivatives is essential for leveraging its full potential in drug discovery and development. While specific physical and spectroscopic data for this compound are not extensively documented, its chemical behavior is well-established, providing a solid foundation for its application in synthetic chemistry.
Navigating the Synthesis and Safety of 2-Thiazolesulfonyl Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of 2-Thiazolesulfonyl chloride (CAS No. 100481-09-2), a versatile reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information to ensure its safe and effective use in the laboratory.
Chemical and Physical Properties
This compound is a reactive compound used as a building block in organic synthesis, particularly for the preparation of sulfonamides and in cross-coupling reactions. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 100481-09-2 | |
| Molecular Formula | C₃H₂ClNO₂S₂ | Santa Cruz Biotechnology |
| Molecular Weight | 183.64 g/mol | Santa Cruz Biotechnology |
| Appearance | Colorless to pale yellow liquid (presumed) | Guidechem |
| Odor | Pungent (presumed) | Guidechem |
Hazard Identification and Safety Precautions
Based on data from analogous sulfonyl chlorides, this compound is expected to be a corrosive and reactive substance. The primary hazards are summarized in the following table.
| Hazard Class | GHS Hazard Statement (Inferred) | Precautionary Statement (Inferred) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[1] |
| Reactivity | Reacts violently with water, releasing toxic gas. | P223: Do not allow contact with water. |
Emergency First Aid Measures (Inferred from analogous compounds):
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[3]
-
Skin Contact: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]
Personal Protective Equipment (PPE) and Handling
Due to its presumed corrosive and toxic nature, stringent safety protocols must be followed when handling this compound.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton), lab coat, and apron. |
| Respiratory Protection | Use in a well-ventilated fume hood. If the concentration in air is high, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is recommended. |
Handling and Storage:
-
Handle only in a chemical fume hood.[4]
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[3]
-
Keep away from water, acids, bases, alcohols, and oxidizing agents.[4]
Experimental Protocols
This compound is a valuable reagent for the synthesis of sulfonamides and for palladium-catalyzed cross-coupling reactions. The following are generalized experimental protocols that can be adapted for use with this reagent.
General Protocol for the Synthesis of N-Substituted-2-thiazolesulfonamides
This protocol is adapted from a general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines.[1]
Reaction Scheme:
Caption: General reaction for sulfonamide synthesis.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of sulfonyl chlorides with boronic acids.[5]
Reaction Scheme:
Caption: General reaction for Suzuki-Miyaura coupling.
Procedure:
-
To a reaction vessel, add the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Logical Workflow for Safe Handling and Use
The following diagram illustrates a logical workflow for researchers planning to work with this compound.
Caption: A logical workflow for the safe handling of this compound.
This in-depth guide provides a starting point for the safe handling and use of this compound. Researchers are strongly encouraged to consult additional resources and perform a thorough risk assessment before commencing any experimental work.
References
An In-depth Technical Guide to 1,3-Thiazole-2-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-thiazole-2-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and significant applications in the development of targeted therapeutics, particularly in oncology.
Core Structure and Physicochemical Properties
1,3-Thiazole-2-sulfonyl chloride is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom, substituted at the 2-position with a sulfonyl chloride functional group. This arrangement of atoms confers a unique electronic and structural profile, making it a valuable scaffold in the design of bioactive molecules.
Structure:
Physicochemical Data Summary:
While specific experimental data for the parent 1,3-thiazole-2-sulfonyl chloride is not extensively reported in publicly available literature, the properties of closely related derivatives are summarized below to provide a comparative reference.
| Property | 2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride | 2-Benzothiazolesulfonyl chloride | 1,3-Thiazole-2-sulfonamide (derivative) |
| CAS Number | 69812-30-2[1] | 2824-46-6[2] | 113411-24-8[3] |
| Molecular Formula | C₅H₅ClN₂O₃S₂[1] | C₇H₄ClNO₂S₂[2] | C₃H₄N₂O₂S₂[3] |
| Molecular Weight | 240.69 g/mol [1] | 233.7 g/mol [2] | 164.21 g/mol [3] |
| Appearance | Typically a solid at room temperature[1] | Not specified | Not specified |
| Moisture Sensitivity | Sensitive to moisture[1] | Not specified | Not specified |
| Reactivity | High reactivity in nucleophilic substitution[1] | High reactivity | Stable |
Synthesis of 1,3-Thiazole-2-sulfonyl chloride
The synthesis of 1,3-thiazole-2-sulfonyl chloride can be approached through several synthetic routes, primarily involving the diazotization of 2-aminothiazole or the oxidative chlorination of 2-mercaptothiazole.
Experimental Protocol: Synthesis via Diazotization of 2-Aminothiazole
This method is a common approach for the preparation of heteroaryl sulfonyl chlorides.[4]
Materials and Reagents:
-
2-Aminothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Glacial Acetic Acid
-
Cuprous Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-aminothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C.
-
-
Chlorosulfonation:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.
-
Add a catalytic amount of cuprous chloride to the sulfur dioxide solution.
-
Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/acetic acid mixture, keeping the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
-
Work-up and Purification:
-
After the addition is complete and gas evolution has ceased, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The crude 1,3-thiazole-2-sulfonyl chloride may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous mixture with dichloromethane or another suitable organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.
-
Sulfur dioxide is a toxic and corrosive gas. Handle with appropriate safety measures.
-
1,3-Thiazole-2-sulfonyl chloride is expected to be corrosive and moisture-sensitive. Handle with gloves and eye protection in a dry atmosphere.
Alternative Synthesis: Oxidative Chlorination of 2-Mercaptothiazole
An alternative route involves the oxidation of 2-mercaptothiazole in the presence of a chlorinating agent.[5]
General Reaction Scheme:
Commonly used reagents for this transformation include chlorine gas in an acidic aqueous medium or sodium hypochlorite solution.[5] This method avoids the use of potentially unstable diazonium salts.
Reactivity and Chemical Profile
The sulfonyl chloride group is a potent electrophile, making 1,3-thiazole-2-sulfonyl chloride a versatile reagent for nucleophilic substitution reactions. The primary reaction is with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters.
General Reactivity:
The thiazole ring itself is a π-electron-rich aromatic system, which influences the reactivity of the sulfonyl chloride group and can also participate in other reactions such as electrophilic substitution, although the sulfonyl chloride group is strongly deactivating.
Applications in Drug Development and Medicinal Chemistry
The 1,3-thiazole-2-sulfonyl chloride scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. A significant area of application is in the development of protein kinase inhibitors for cancer therapy.[6][7][8]
Thiazole-Based Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][9] Thiazole derivatives have been successfully developed as inhibitors of various protein kinases.
Key Targeted Kinases and Signaling Pathways:
-
B-RAF Kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E mutant kinase, which is prevalent in melanoma.[7] These inhibitors block the MAPK/ERK signaling pathway, leading to decreased cancer cell proliferation.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Thiazole-containing compounds have been designed as PI3K inhibitors, showing promise in various cancer cell lines.[9]
-
Aurora Kinases: These are serine/threonine kinases that play a vital role in mitosis. Overexpression of Aurora kinases is common in many cancers. 2-Aminothiazole derivatives have been identified as potential Aurora kinase inhibitors, leading to cell cycle arrest and apoptosis.[10]
-
Carbonic Anhydrases (CAs): While not kinases, CAs are important targets in cancer therapy, particularly the tumor-associated isoforms CA IX and CA XII. Thiazole-sulfonamide hybrids have been developed as dual inhibitors of tubulin polymerization and carbonic anhydrases, demonstrating potent anticancer activity.[11][12]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1,3-thiazole-2-sulfonyl chloride.
Signaling Pathway Inhibition
Caption: Inhibition of the PI3K signaling pathway by thiazole-sulfonamide derivatives.
Spectral Data Interpretation (Representative)
Infrared (IR) Spectroscopy:
-
S=O stretching (asymmetric and symmetric): Strong characteristic bands are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively, indicative of the sulfonyl group.
-
C=N and C=C stretching: Bands in the 1650-1450 cm⁻¹ region corresponding to the aromatic thiazole ring.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would be observable.
-
Fragmentation: Common fragmentation patterns for aromatic sulfonyl chlorides involve the loss of SO₂ (64 Da) and Cl (35/37 Da).[13] Fragmentation of the thiazole ring itself is also possible.[14]
Conclusion
1,3-Thiazole-2-sulfonyl chloride is a highly valuable and versatile building block for the synthesis of a diverse range of biologically active compounds. Its utility is particularly pronounced in the field of oncology, where its derivatives have been successfully employed as inhibitors of key protein kinases and other cancer-related targets. The synthetic accessibility and the tunable nature of the thiazole-sulfonamide scaffold ensure its continued importance in the discovery and development of novel therapeutics. Further research into the synthesis and biological evaluation of new derivatives of 1,3-thiazole-2-sulfonyl chloride is warranted to explore its full therapeutic potential.
References
- 1. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]
- 2. 2-Benzothiazolesulfonyl chloride | C7H4ClNO2S2 | CID 9794661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Thiazole-2-sulfonamide | C3H4N2O2S2 | CID 21956330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. article.sapub.org [article.sapub.org]
An In-Depth Technical Guide to the Reactivity Profile of 2-Thiazolesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiazolesulfonyl chloride is a highly reactive and versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its reactivity is primarily dictated by the electrophilic sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide array of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thiosulfonates. This guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and an exploration of the biological significance of its derivatives, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Core Reactivity Profile
The central feature of this compound's reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This potent electrophilicity drives reactions with a broad range of nucleophiles, making it a valuable building block for the synthesis of diverse molecular scaffolds.
Reaction with Amines: Sulfonamide Formation
The most prominent reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction with Alcohols: Sulfonate Ester Formation
Alcohols react with this compound to yield sulfonate esters. This transformation is useful for introducing the 2-thiazolesulfonyl moiety onto molecules bearing hydroxyl groups, potentially altering their biological activity or providing a leaving group for subsequent reactions.
Reaction with Thiols: Thiosulfonate Formation
Thiols readily react with this compound to produce thiosulfonates. These compounds have applications in various fields, including as precursors to other sulfur-containing molecules and in studies of oxidative stress.
Data Presentation: Quantitative Reaction Analysis
The following tables summarize quantitative data for the synthesis of 2-thiazolesulfonamide derivatives, which serve as representative examples of the reactivity of this compound with amines.
Table 1: Synthesis of N-Aryl-2-thiazolesulfonamides
| Entry | Aryl Amine | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) |
| 1 | 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 35 | 214-215 |
| 2 | 2-Aminothiazole | 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 35 | 203-205 |
| 3 | 2-Aminothiazole | 4-(Trifluoromethyl)benzenesulfonyl chloride | N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 44 | 199-200 |
| 4 | 2-Aminothiazole | 4-Cyanobenzenesulfonyl chloride | 4-Cyano-N-(thiazol-2-yl)benzenesulfonamide | 55 | 205-206 |
| 5 | 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 34 | 200-201 |
Experimental Protocols
General Procedure for the Synthesis of N-(Thiazol-2-yl)benzenesulfonamides
This protocol is adapted from the synthesis of a series of 2-aminothiazole sulfonamide derivatives and serves as a general method for reacting this compound with amines.[1]
Materials:
-
2-Aminothiazole (or other primary/secondary amine)
-
Appropriate benzenesulfonyl chloride (e.g., this compound)
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, a mixture of 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is prepared.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, distilled water (20 mL) is added to the flask.
-
The mixture is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.
Signaling Pathway Inhibition: VEGFR-2
Derivatives of 2-thiazolesulfonamide have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels.[2] Dysregulation of VEGFR-2 signaling is implicated in several diseases, including cancer. Small molecule inhibitors targeting this pathway are a major focus of drug development.[3][4][5][6]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events, including the activation of the MAPK/ERK, PI3K/Akt, and other pathways, which ultimately lead to cell proliferation, migration, and survival.[7][8][9]
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of 2-thiazolesulfonamide derivatives and their subsequent screening for biological activity.
Logical Relationship of Reactivity
The reactivity of this compound is a direct consequence of its chemical structure. The following diagram illustrates the logical flow from structural features to its synthetic utility.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, particularly for the construction of biologically active molecules. Its predictable and robust reactivity with a wide range of nucleophiles allows for the efficient generation of diverse chemical libraries. The demonstrated potential of its sulfonamide derivatives as inhibitors of the VEGFR-2 signaling pathway highlights the importance of this scaffold in modern drug discovery efforts. This guide provides a foundational understanding of the core reactivity, practical synthetic protocols, and biological context necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 2. repository.rit.edu [repository.rit.edu]
- 3. nbinno.com [nbinno.com]
- 4. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. US2603647A - Preparation of 2-mercapto thiazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
2-Thiazolesulfonyl Chloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 2-thiazolesulfonyl chloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the foundational principles governing these properties for heteroaromatic sulfonyl chlorides, offering detailed experimental protocols for their determination. The provided tables serve as templates for organizing experimentally derived data.
Introduction to this compound
This compound (CAS RN: 100481-09-2) is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its utility lies in the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are present in a wide array of pharmaceutical compounds. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and use in synthetic protocols, ensuring reaction efficiency and product purity.
Solubility Profile
Qualitative Solubility:
-
Polar Aprotic Solvents: It is expected to exhibit good solubility in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can solvate the polar sulfonyl chloride group without causing decomposition.
-
Non-Polar Solvents: Solubility is likely to be lower in non-polar solvents like hexanes and toluene.
-
Protic Solvents: this compound will react with protic solvents like water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. This is not a true solubility but rather a reactive dissolution leading to solvolysis products. Arylsulfonyl chlorides generally have low true solubility in water, which can lead to their precipitation from aqueous reaction mixtures.[1]
Quantitative Solubility Data
The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature.
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Temperature (°C) |
| Dichloromethane | CH₂Cl₂ | |||
| Tetrahydrofuran | C₄H₈O | |||
| Ethyl Acetate | C₄H₈O₂ | |||
| Acetone | C₃H₆O | |||
| Acetonitrile | C₂H₃N | |||
| Toluene | C₇H₈ | |||
| Hexanes | C₆H₁₄ |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Anhydrous solvents of interest
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solids.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or other quantitative techniques.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Caption: Workflow for the determination of this compound solubility.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. As a heteroaromatic sulfonyl chloride, it is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition.
General Stability Considerations:
-
Hydrolytic Instability: The sulfonyl chloride functional group is highly susceptible to hydrolysis by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is often rapid and is a primary degradation pathway. Therefore, this compound should be handled and stored under anhydrous conditions.
-
Thermal Stability: While specific data is unavailable, sulfonyl chlorides can undergo thermal decomposition. The stability is dependent on the structure of the heterocyclic ring. Some heteroaromatic sulfonyl chlorides are known to undergo decomposition through pathways such as the formal extrusion of SO₂.
-
Photostability: The impact of light on the stability of this compound is not documented but should be considered. It is advisable to store the compound in amber vials to protect it from light.
Quantitative Stability Data
The following tables are templates for recording stability data for this compound under various conditions.
Table 3.1: Hydrolytic Stability of this compound in Aqueous Organic Solvents
| Solvent System (e.g., Acetonitrile/Water) | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) |
| 90:10 | |||
| 70:30 | |||
| 50:50 |
Table 3.2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (hours) | % Degradation |
| 40 | 24 | |
| 40 | 48 | |
| 60 | 24 | |
| 60 | 48 |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for hydrolysis studies
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N HCl.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N NaOH.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to water.
-
Thermal Stress (Solution): Keep a solution of the compound in a sealed vial at an elevated temperature (e.g., 60 °C).
-
Thermal Stress (Solid): Place a known amount of solid this compound in an oven at an elevated temperature.
-
Photostability: Expose a solution of the compound to light in a photostability chamber. A control sample should be kept in the dark.
-
-
Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Quench the reaction if necessary (e.g., neutralize acidic/basic samples). Dilute the samples appropriately and analyze by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics, rate constant, and half-life.
Caption: Key factors influencing the stability of this compound.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a framework for understanding these critical parameters. Based on the general behavior of heteroaromatic sulfonyl chlorides, it is expected to be soluble in polar aprotic solvents and highly susceptible to hydrolysis. For researchers and drug development professionals, the experimental protocols detailed herein offer a robust approach to determining the precise solubility and stability profiles necessary for successful and reproducible synthetic applications. It is strongly recommended that these properties be determined experimentally for each specific application and set of conditions.
References
A Technical Guide to the Spectroscopic Profile of 2-Thiazolesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-thiazolesulfonyl chloride. These predictions are derived from known spectral data for thiazole derivatives and various aryl and alkyl sulfonyl chlorides.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The powerful electron-withdrawing nature of the sulfonyl chloride group is expected to significantly deshield the adjacent protons and carbons of the thiazole ring, shifting them downfield.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | H-4 | 8.0 - 8.4 | Doublet. Expected to be downfield due to the inductive effect of the sulfonyl chloride group. |
| H-5 | 7.8 - 8.2 | Doublet. | |
| ¹³C NMR | C-2 | 168 - 172 | Significantly deshielded due to direct attachment to the nitrogen and the sulfonyl chloride group. |
| C-4 | 145 - 150 | Deshielded, typical for an sp² carbon in a thiazole ring adjacent to the sp² carbon bearing the sulfonyl group. | |
| C-5 | 125 - 130 | Expected to be the most shielded of the thiazole ring carbons. |
Note: Coupling constants (J) between H-4 and H-5 are typically in the range of 3-4 Hz.
1.2 Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Sulfonyl Chloride (SO₂Cl) | S=O Asymmetric Stretch | 1380 - 1410 | Strong | This is a highly characteristic and reliable absorption for sulfonyl chlorides.[1][2][3] |
| S=O Symmetric Stretch | 1175 - 1205 | Strong | Another key diagnostic peak for the sulfonyl chloride functional group.[1][2] | |
| Thiazole Ring | C=N Stretch | 1600 - 1650 | Medium | Characteristic of the thiazole heterocyclic system. |
| C=C Stretch / Ring Vibrations | 1400 - 1550 | Medium-Weak | A series of bands are expected in this region corresponding to the aromatic-like ring system. | |
| C-H Bending (out-of-plane) | 800 - 900 | Medium-Strong | The specific frequency can help confirm the substitution pattern of the ring. |
1.3 Mass Spectrometry (MS)
The mass spectrum is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.
Table 3: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z Value | Predicted Fragment | Notes |
| 182 / 184 | **[M]⁺˙ (C₃H₂ClN₂O₂S₂) ** | Molecular Ion. The M+2 peak at m/z 184 will have an intensity of approximately one-third that of the M⁺ peak at m/z 182, which is characteristic of a single chlorine atom. |
| 147 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 118 | [M - SO₂]⁺˙ | Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[4] |
| 99 / 101 | [SO₂Cl]⁺ | A weak but characteristic fragment for a sulfonyl chloride group, showing the chlorine isotopic pattern.[2] |
| 84 | [C₃H₂N₂S]⁺˙ | Represents the thiazole ring radical cation after cleavage of the C-S bond. |
| 58 | [C₂H₂NS]⁺ | A common fragment from the cleavage of the thiazole ring. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.
2.1 Synthesis Protocol: Modified Sandmeyer Reaction from 2-Aminothiazole
This procedure is based on standard methods for converting aromatic amines to sulfonyl chlorides.[5]
-
Diazotization:
-
Dissolve 2-aminothiazole (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonyl Chloride Formation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.
-
Add copper(I) chloride (catalytic amount, ~0.1 equivalents) to the SO₂ solution.
-
Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution, maintaining a temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization if a solid is obtained.
-
2.2 Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, this can be done by preparing a KBr pellet. For an oil, a spectrum can be obtained as a thin film between two NaCl or KBr plates.
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion probe or a GC-MS system. Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.
References
An In-depth Technical Guide on 2-Thiazolesulfonyl Chloride: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiazolesulfonyl chloride is a pivotal heterocyclic building block in organic synthesis, particularly valued in the realms of pharmaceutical and fine chemical industries.[1] Its unique chemical reactivity, stemming from the electrophilic sulfur center and the aromatic thiazole ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in medicinal chemistry.
Introduction
The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved drugs.[2] Consequently, functionalized thiazole derivatives are of significant interest to medicinal chemists. This compound serves as a key intermediate for the introduction of the thiazole-2-sulfonyl group into molecules, leading to the synthesis of a wide array of sulfonamides and other derivatives. These compounds have been investigated for various therapeutic applications, underscoring the importance of this compound in drug discovery and development.[3]
Discovery and History
The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, the development of synthetic routes to aromatic and heterocyclic sulfonyl chlorides is rooted in the broader history of organic sulfur chemistry. The preparation of aromatic sulfonyl chlorides, for instance, has been a well-established procedure for over a century, often involving chlorosulfonation of aromatic compounds or the Sandmeyer reaction of aromatic amines.[4][5] It is likely that the synthesis of this compound was first achieved through the application of these classical methods to the thiazole ring system. The increasing interest in thiazole-containing pharmaceuticals in the 20th and 21st centuries has undoubtedly spurred further development and optimization of its synthesis.
Physicochemical and Spectroscopic Data
A comprehensive collection of the physical, chemical, and spectroscopic properties of this compound is crucial for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 100481-09-2 | [1] |
| Molecular Formula | C₃H₂ClNO₂S₂ | |
| Molecular Weight | 183.64 g/mol | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Pungent | [6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Reacts with water. Soluble in most aprotic organic solvents. | [7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum would display three signals for the three carbon atoms of the thiazole ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the presence of the chlorine-37 isotope.[8]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of heterocyclic sulfonyl chlorides is through the diazotization of the corresponding amino-heterocycle followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.[5]
Reaction:
Detailed Protocol:
-
Diazotization: To a stirred solution of 2-aminothiazole (1 equivalent) in a suitable acidic medium (e.g., concentrated hydrochloric acid and water) cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C. A catalytic amount of copper(I) chloride is added.
-
Sandmeyer Reaction: The freshly prepared cold diazonium salt solution is added portion-wise to the stirred sulfur dioxide solution, while maintaining the temperature below 10 °C. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.
Synthesis of N-Substituted 2-Thiazolesulfonamides
This compound is a versatile reagent for the synthesis of a wide range of sulfonamides through its reaction with primary and secondary amines.
Reaction:
Detailed Protocol:
-
Reaction Setup: To a solution of the desired primary or secondary amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an inert solvent such as dichloromethane or tetrahydrofuran at 0 °C, a solution of this compound (1.1 equivalents) in the same solvent is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in a typical synthesis of this compound from 2-aminothiazole.
Caption: Logical workflow for the synthesis of this compound.
Reaction Mechanism for Nucleophilic Acyl Substitution
The reaction of this compound with an amine to form a sulfonamide proceeds through a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism for sulfonamide formation.
Applications in Drug Development
The 2-thiazolesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to readily synthesize a diverse library of these compounds using this compound makes it an invaluable tool for structure-activity relationship (SAR) studies.
Key Therapeutic Areas:
-
Antimicrobial Agents: Thiazole-based sulfonamides have been investigated for their antibacterial and antifungal properties.
-
Anticancer Agents: Certain derivatives have shown promising activity against various cancer cell lines.
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.
Conclusion
This compound is a versatile and important reagent in organic synthesis, providing a gateway to a vast array of functionalized thiazole derivatives. Its significance in medicinal chemistry is well-established, with its derivatives continuing to be explored for novel therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists working in drug discovery and development. This guide provides a foundational resource for researchers and scientists in this field.
References
- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
2-Thiazolesulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiazolesulfonyl chloride is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1] Its utility lies in the facile reaction of the sulfonyl chloride group with primary and secondary amines to form stable sulfonamide linkages. The resulting 2-thiazolesulfonamide scaffold is a privileged structure found in numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of medicinally relevant molecules.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: 2-Thiazolesulfonamides have been investigated as cytotoxic agents against various cancer cell lines. The thiazole ring can act as a scaffold to orient substituents that interact with key biological targets in cancer cells.[4][5]
-
Enzyme Inhibition: This class of compounds has demonstrated potent inhibitory activity against various enzymes, including carbonic anhydrases and α-glucosidase.[6][7][8]
-
Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a well-established class of CA inhibitors.[9] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[6]
-
α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.[7]
-
-
Antioxidant Activity: Certain 2-thiazolesulfonamide derivatives have exhibited significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[10]
-
Antimicrobial Activity: The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs.[11] Thiazole-containing sulfonamides have been explored for their potential as antibacterial and antifungal agents.[12]
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various N-substituted-2-thiazolesulfonamides.
Table 1: Anticancer Activity of 2-Thiazolesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| M5 (silver complex) | MCF-7 (Breast) | Not specified as exact value, but noted for potent activity | [4] |
| 2a | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |
| 2e | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |
| 2f | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |
| 2h | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |
| 2i | MDA-MB-231 (Breast) | Comparable to cisplatin | [5] |
| 2a | HeLa (Cervical) | Comparable to cisplatin | [5] |
| 2e | HeLa (Cervical) | Comparable to cisplatin | [5] |
| 2f | HeLa (Cervical) | Comparable to cisplatin | [5] |
| 2h | HeLa (Cervical) | Comparable to cisplatin | [5] |
| 2i | HeLa (Cervical) | Comparable to cisplatin | [5] |
Table 2: Enzyme Inhibitory Activity of 2-Thiazolesulfonamide Derivatives
| Compound ID | Enzyme | IC₅₀ / Kᵢ (nM) | Reference |
| W24 | α-Glucosidase | IC₅₀: 53,000 | [8] |
| Acarbose (Reference) | α-Glucosidase | IC₅₀: 228,300 | [8] |
| Various derivatives | Carbonic Anhydrase I | Kᵢ: 24 - 324 | [13] |
| Various derivatives | Carbonic Anhydrase II | Kᵢ: 6 - 185 | [13] |
| Various derivatives | Carbonic Anhydrase XII | Kᵢ: 1.5 - 144 | [13] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Fungal β-CA (CAS2) | Kᵢ: 48.1 - 92.5 | [14] |
Table 3: Antioxidant Activity of 2-Thiazolesulfonamide Derivatives
| Compound ID | Assay | % Scavenging / IC₅₀ (µM) | Reference |
| Compound 8 (p-Cl) | DPPH | 90.09% | [10] |
| Compound 8 (p-Cl) | SOD | 99.02% / IC₅₀: 188.27 | [10] |
| Compound 10 (m-NO₂) | DPPH | 70.29% | [10] |
| Compound 10 (m-NO₂) | SOD | 92.05% / IC₅₀: 362.67 | [10] |
| Compound 6 (p-NO₂) | SOD | 64.14% / IC₅₀: 591.88 | [10] |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-2-thiazolesulfonamides
This protocol describes a general method for the synthesis of N-substituted-2-thiazolesulfonamides via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol for DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant activity of synthesized compounds.[10]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations in methanol or DMSO
-
Methanol (as blank)
-
α-Tocopherol or Ascorbic acid (as positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of the test compound solution to each well. For the blank, add 100 µL of methanol. For the positive control, add 100 µL of the standard antioxidant solution.
-
Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Synthetic Workflow for 2-Thiazolesulfonamides```dot
Signaling Pathway: Inhibition of Folic Acid Synthesis by Sulfonamides
Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Thiazolesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiazolesulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds. The presence of a highly reactive sulfonyl chloride group at the 2-position of the thiazole ring renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, including amino, alkoxy, and thioether moieties, thereby enabling the synthesis of diverse compound libraries for drug development and other applications.[1]
This document provides detailed application notes on the nucleophilic aromatic substitution reactions of this compound, complete with experimental protocols and quantitative data from representative reactions.
Reaction Mechanism
The nucleophilic aromatic substitution on the electron-deficient thiazole ring, activated by the strong electron-withdrawing sulfonyl chloride group, proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C2 carbon of the thiazole ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent, typically rapid step, the chloride ion is eliminated, and the aromaticity of the thiazole ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
Synthesis of this compound
A common route for the synthesis of aryl and heteroaryl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol or a precursor. The following protocol is a representative procedure for the synthesis of this compound from 2-mercaptothiazole.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Mercaptothiazole
-
Hydrochloric acid (concentrated)
-
Chlorine gas or an in-situ source of chlorine (e.g., NCS/HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend 2-mercaptothiazole in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
-
Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C. The reaction is exothermic.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, extract the mixture with dichloromethane.
-
Wash the combined organic layers with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Nucleophilic Aromatic Substitution with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is a facile method for the synthesis of 2-thiazolesulfonamides, which are of significant interest in medicinal chemistry.
Quantitative Data: Synthesis of 2-Thiazolesulfonamides
The following table summarizes representative yields for the synthesis of various N-substituted 2-thiazolesulfonamides.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-thiazolesulfonamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-thiazolesulfonamide | 88 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-thiazolesulfonamide | 92 |
| 4 | 4-Bromoaniline | N-(4-bromophenyl)-2-thiazolesulfonamide | 90 |
| 5 | 4-Nitroaniline | N-(4-nitrophenyl)-2-thiazolesulfonamide | 75 |
| 6 | Piperidine | 1-(2-Thiazolylsulfonyl)piperidine | 95 |
| 7 | Morpholine | 4-(2-Thiazolylsulfonyl)morpholine | 93 |
Note: Yields are based on analogous reactions and may vary depending on the specific reaction conditions.
Protocol 2: General Procedure for the Synthesis of 2-Thiazolesulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Pyridine or triethylamine (as base and/or solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine (1.1 equivalents) and pyridine (2.0 equivalents) in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Nucleophilic Aromatic Substitution with O-Nucleophiles (Phenols)
This compound reacts with phenols in the presence of a base to yield the corresponding 2-thiazolyl sulfonates. These compounds can serve as intermediates in further synthetic transformations.
Quantitative Data: Synthesis of 2-Thiazolyl Aryl Sulfonates
The following table provides representative yields for the reaction of a sulfonyl chloride with various phenols.
| Entry | Phenol Nucleophile | Base | Solvent | Yield (%) |
| 1 | Phenol | Pyridine | DCM | 93 |
| 2 | 4-Methylphenol | Pyridine | DCM | 95 |
| 3 | 4-Chlorophenol | Pyridine | DCM | 89 |
| 4 | 4-Nitrophenol | Pyridine | DCM | 82 |
| 5 | 2-Chlorophenol | Pyridine | DCM | 89 |
Note: Yields are based on reactions of p-toluenesulfonyl chloride with phenols and are representative.[2]
Protocol 3: General Procedure for the Synthesis of 2-Thiazolyl Aryl Sulfonates
Materials:
-
This compound
-
Substituted phenol (1.0 equivalent)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the phenol (1.0 equivalent) in DCM, add pyridine (2.0 equivalents) at room temperature.
-
Add a solution of this compound (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution with S-Nucleophiles (Thiols)
The reaction with thiols provides access to 2-thiazolyl thioethers. This transformation is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Protocol 4: General Procedure for the Synthesis of 2-Thiazolyl Thioethers
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.1 equivalents)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired 2-thiazolyl thioether.
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways from this compound via SNAr reactions.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Thiazolesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-thiazolesulfonyl chloride as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The thiazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest in the development of novel therapeutics. This compound serves as a versatile building block, enabling the formation of carbon-carbon bonds through various palladium-catalyzed methodologies.[1]
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the efficient construction of complex molecular architectures. While aryl halides and triflates are common electrophiles, the use of sulfonyl chlorides has emerged as a viable alternative.[2][3] The sulfone group in this compound acts as an effective leaving group in the presence of a palladium catalyst, facilitating coupling with a range of nucleophilic partners.[1] This approach offers a pathway to synthesize 2-substituted thiazoles, which are key components in numerous biologically active compounds.
This document outlines protocols for three major palladium-catalyzed cross-coupling reactions involving this compound:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form 2-arylthiazoles.
-
Sonogashira Coupling: Reaction with terminal alkynes to generate 2-alkynylthiazoles.
-
Heck Coupling: Reaction with alkenes to produce 2-vinylthiazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In this context, this compound couples with aryl or heteroaryl boronic acids to yield the corresponding 2-aryl or 2-heteroarylthiazoles.
Reaction Scheme:
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling of this compound is proposed to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane, toluene, or DMF, 0.1-0.2 M). Add the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/ligand (1-3 mol%)) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | DMF | 120 | 6 | 78 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane | 100 | 16 | 75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to 2-alkynylthiazoles. This reaction is typically co-catalyzed by palladium and copper salts.[4]
Reaction Scheme:
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk tube, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or Et₃N).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), a copper(I) co-catalyst (e.g., CuI (1-5 mol%)), and a base (e.g., Et₃N, DIPEA, or piperidine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate and redissolve in a solvent like ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 50 | 4 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DIPEA | Toluene | 60 | 8 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 12 | 76 |
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a 2-vinylthiazole derivative. [2]This reaction typically requires a base to regenerate the active palladium(0) catalyst. [5]
Reaction Scheme:
Catalytic Cycle
The Heck reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination.
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a phosphine ligand (e.g., PPh₃, P(o-tol)₃) in a sealed tube.
-
Solvent: Add a polar aprotic solvent such as DMF, NMP, or DMAc (0.1-0.5 M).
-
Reaction: Heat the mixture to 100-140 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Presentation: Representative Heck Coupling Reactions
| Entry | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 18 | 70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | NMP | 140 | 12 | 75 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMAc | 130 | 24 | 55 |
| 4 | 1-Octene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 20 | 65 |
Experimental Workflow
The general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and/or pyrophoric. Handle them with appropriate care under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and other ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Sulfonylation of Primary Amines with 2-Thiazolesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the synthesis of N-substituted-thiazole-2-sulfonamides through the reaction of 2-thiazolesulfonyl chloride with primary amines. This reaction is a valuable transformation in medicinal chemistry and drug discovery, as the resulting thiazole-sulfonamide scaffold is a key structural motif in a variety of biologically active compounds.
Introduction
The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The thiazole ring system is also a prevalent heterocycle in medicinal chemistry, known to interact with various biological targets. The combination of these two moieties in N-substituted-thiazole-2-sulfonamides creates a versatile scaffold for the design and synthesis of novel drug candidates. The reaction of this compound with primary amines provides a direct and efficient method for the preparation of these valuable compounds.
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the this compound, leading to the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Data Presentation
The following tables summarize the reaction of various sulfonyl chlorides with 2-aminothiazole, which serves as a representative primary amine for this class of reactions. While specific data for the reaction of this compound with a wide range of primary amines is not extensively available in the reviewed literature, the data presented here for analogous reactions can serve as a valuable reference for reaction optimization.
Table 1: Sulfonylation of 2-Aminothiazole with Various Aryl Sulfonyl Chlorides [1][2]
| Sulfonyl Chloride | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | Sodium Acetate | Water | 80-85 | 4 | 83 |
| Benzenesulfonyl chloride | N-(thiazol-2-yl)benzenesulfonamide | Sodium Acetate | Water | 80-85 | 6 | 80 |
| 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | Sodium Acetate | Water | 80-85 | 8 | 84 |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | Sodium Acetate | Water | 80-85 | 4 | 70 |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | Not Specified | Not Specified | Not Specified | Not Specified | 44 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the sulfonylation of a primary amine with this compound. The protocol is based on established procedures for the synthesis of analogous sulfonamides.[1][2]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Base (e.g., pyridine, triethylamine, or sodium acetate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
General Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.5 - 2.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
If an organic solvent was used, transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
If water was used as the solvent, the solid product may precipitate out of the solution upon cooling. The solid can be collected by filtration, washed with cold water, and dried.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-thiazole-2-sulfonamide.
Protocol Variation using Sodium Acetate in Water: [1][2]
This protocol is particularly useful for water-soluble amines.
-
Dissolve sodium acetate (1.5 - 2.0 equivalents) in water in a round-bottom flask.
-
Add the primary amine (1.0 equivalent) and this compound (1.1 - 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-85 °C and stir continuously for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The solid product may precipitate and can be isolated by filtration, washed with cold water, and dried.
Visualizations
Diagram 1: General Workflow for Sulfonylation of Primary Amines
Caption: Workflow for the sulfonylation of primary amines.
Diagram 2: Signaling Pathway of Reaction Mechanism
Caption: Mechanism of sulfonamide formation.
References
- 1. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Thiazolesulfonyl Chloride in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of carbonic anhydrase inhibitors derived from 2-thiazolesulfonyl chloride. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the synthetic workflow and mechanism of action.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs), with the sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site. The thiazole ring is a valuable scaffold in medicinal chemistry, and its incorporation into sulfonamide-based CAIs can lead to potent and selective inhibitors. This compound is a key reagent for the synthesis of these inhibitors, allowing for the direct introduction of the 2-thiazolesulfonamide pharmacophore.
Data Presentation
The following table summarizes the inhibitory potency (Ki values) of various thiazole and thiadiazole-based sulfonamides against several human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing isoform-selective inhibitors.
| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Thiazolone-benzenesulphonamide | 31.5 - 637.3 | 1.3 - 13.7 | - | - | [3] |
| Thiazole Sulfonamides (Pritelivir derivatives) | - | - | - | - | [1][2] |
| Positively charged thiadiazole sulfonamides | 3 - 12 | 0.20 - 5.96 | 3 - 45 | - | [1][2] |
| Ureidobenzenesulfonamides | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [4] |
| Coumarin-based Sulfonamides | 955 | 515 | 21 | 5 | [5] |
Note: The inhibitory activities can vary significantly based on the specific substitutions on the thiazole and sulfonamide moieties.
Experimental Protocols
Protocol 1: General Synthesis of 2-Thiazolesulfonamides
This protocol describes a general method for the synthesis of N-substituted 2-thiazolesulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise, particularly if the reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-substituted 2-thiazolesulfonamide.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms.[6]
Materials:
-
Stopped-flow instrument
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Phenol red (indicator, 0.2 mM)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (20 mM, for maintaining ionic strength)
-
CO2 solutions of varying concentrations (1.7 to 17 mM)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the inhibitors in DMSO. Prepare the assay buffer containing HEPES and sodium sulfate. Prepare fresh CO2-saturated water.
-
Assay Measurement: Use a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.
-
Data Acquisition: Follow the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10–100 seconds by monitoring the absorbance of phenol red at 557 nm.
-
Determination of Inhibition Constants (Ki):
-
Perform the assay at various concentrations of the inhibitor.
-
The Ki values are obtained by non-linear least-squares fitting of the Michaelis-Menten equation, plotting the initial enzyme velocity against substrate concentration.
-
The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 values.
-
Visualizations
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
2-Thiazolesulfonyl Chloride: A Versatile Reagent for the Synthesis of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiazolesulfonyl chloride has emerged as a valuable building block in medicinal chemistry for the synthesis of a diverse range of kinase inhibitors. The thiazole sulfonamide scaffold, readily accessible through the reaction of this compound with various amines, is a privileged motif in the design of compounds targeting key signaling pathways implicated in cancer and other diseases. Protein kinases, crucial regulators of cellular processes, are frequently dysregulated in pathological conditions, making them prime targets for therapeutic intervention. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the preparation of kinase inhibitors.
Key Applications
The thiazole sulfonamide moiety can effectively target the ATP-binding site of various kinases. By modifying the amine component that reacts with this compound, researchers can fine-tune the selectivity and potency of the resulting inhibitors. Notable kinase families and signaling pathways targeted by inhibitors derived from this scaffold include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
-
B-RAF: A serine/threonine kinase that is frequently mutated in melanoma and other cancers.
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, often dysregulated in cancer, leading to uncontrolled cell proliferation.[1]
-
PI3K/AKT/mTOR Pathway: A central signaling cascade that controls cell growth, survival, and metabolism.[1]
-
Aurora Kinases: Essential for mitotic progression, and their overexpression is common in many tumors.
-
GSK-3β (Glycogen Synthase Kinase-3β): Implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors containing the thiazole or thiazole sulfonamide scaffold. This data highlights the potential of this chemical class in achieving high potency against various kinase targets.
| Compound Class | Target Kinase | IC50 Value | Reference Compound | Reference IC50 |
| Thiazole Derivative | B-RAFV600E | 23.1 ± 1.2 nM | Dabrafenib | 47.2 ± 2.5 nM |
| Thiazole Derivative | CDK9 | 0.64 - 2.01 µM | - | - |
| Thiazole Derivative | PI3K | 2.33 nM | Alpelisib | 4.96 nM |
| Thiazole Derivative | Aurora A/B | Not Specified | - | - |
| Thiazole Derivative | GSK-3β | 0.29 ± 0.01 nM | - | - |
| Phenyl Sulfonyl Thiazole | B-RAFV600E | 23.1 ± 1.2 nM | Dabrafenib | 47.2 ± 2.5 nM |
| Sulfonamide Derivative | VEGFR-2 | 0.0787 µM | Sorafenib | - |
| Sulfonamide Derivative | EGFR | 0.17 µM | Sorafenib | - |
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a thiazole sulfonamide kinase inhibitor from this compound and a suitable amine, followed by a general method for in vitro kinase activity assessment.
Protocol 1: Synthesis of N-Aryl/Heteroaryl-2-thiazolesulfonamides
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate aryl or heteroaryl amine
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the aryl or heteroaryl amine (1.0 eq) in anhydrous DCM or THF at 0 °C under a nitrogen atmosphere, add the base (pyridine or triethylamine, 1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if a basic amine is used as the starting material and needs to be removed), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl/heteroaryl-2-thiazolesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase. Specific assay conditions may vary depending on the kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of this compound-derived kinase inhibitors.
References
Thiazole Ring Functionalization via 2-Thiazolesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the thiazole ring using the versatile reagent, 2-thiazolesulfonyl chloride. This key intermediate serves as a valuable building block for the synthesis of a diverse range of thiazole derivatives with significant potential in medicinal chemistry and drug discovery. The protocols outlined below cover the synthesis of this compound and its subsequent application in the preparation of sulfonamides and biaryl derivatives through Suzuki-Miyaura cross-coupling reactions.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Functionalization of the thiazole ring is a key strategy for modulating the pharmacological properties of these molecules. This compound is a highly reactive intermediate that allows for the introduction of various functionalities at the 2-position of the thiazole ring. Its reactions primarily involve nucleophilic substitution at the sulfonyl group and palladium-catalyzed cross-coupling reactions.[3] These transformations open avenues to a wide array of derivatives, including sulfonamides and 2-arylthiazoles, which are of significant interest in the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be effectively achieved from the readily available 2-aminothiazole via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper salt.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[5]
-
Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)[4]
-
Glacial Acetic Acid
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0-5 °C, containing a catalytic amount of copper(I) chloride or copper(II) chloride.[4]
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture, keeping the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and water. The crude this compound will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent or used directly in subsequent reactions.
Caption: Workflow for the synthesis of this compound.
Functionalization Reactions of this compound
Synthesis of 2-Thiazolesulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding 2-thiazolesulfonamides. These compounds are of significant interest due to their diverse biological activities.[6]
Materials:
-
This compound
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Base (e.g., Triethylamine, Pyridine, or Sodium Carbonate) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
The following table summarizes the yields of various substituted benzenesulfonamides prepared from 2-aminothiazole. While this represents the reaction of 2-aminothiazole with various sulfonyl chlorides, it demonstrates the feasibility and expected yield range for the complementary reaction of this compound with various anilines.
| Entry | Amine | Sulfonyl Chloride | Yield (%) | Reference |
| 1 | 2-Aminothiazole | Benzenesulfonyl chloride | 80 | [7] |
| 2 | 2-Aminothiazole | 4-Bromobenzenesulfonyl chloride | 35-88 | [6][7] |
| 3 | 2-Aminothiazole | 4-Fluorobenzenesulfonyl chloride | 82 | [7] |
| 4 | 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | 70 | [7] |
| 5 | 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | 34 | [7] |
| 6 | 2-Aminothiazole | 4-Cyanobenzenesulfonyl chloride | 55 | [7] |
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be utilized as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form 2-arylthiazole derivatives.[3] This reaction provides a powerful tool for the construction of C-C bonds.
Materials:
-
This compound
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (for aqueous base conditions)
-
Ethyl Acetate or other suitable solvent for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under a nitrogen or argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the solids.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The following table presents representative yields for the Suzuki-Miyaura cross-coupling of various heteroaryl sulfonyl chlorides with arylboronic acids, illustrating the general applicability of this methodology.
| Entry | Heteroaryl Sulfonyl Chloride | Arylboronic Acid | Catalyst / Base | Yield (%) | Reference |
| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | 72 | |
| 2 | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | 89 | [8] |
| 3 | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | 78 | [8] |
| 4 | p-Toluenesulfonyl chloride | Phenylboronic acid | PdCl₂ / K₂CO₃ | 95 | |
| 5 | p-Toluenesulfonyl chloride | 4-Methoxyphenylboronic acid | PdCl₂ / K₂CO₃ | 92 | [3] |
Biological Significance and Signaling Pathways
Thiazole derivatives synthesized from this compound and its analogs have shown significant activity as inhibitors of key cellular signaling pathways implicated in cancer and inflammation.
PI3K/AKT/mTOR Signaling Pathway
Many thiazole-containing compounds have been identified as potent inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
Arachidonic Acid Pathway (COX/LOX Inhibition)
Thiazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid metabolic pathway responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[11][12]
Caption: Inhibition of COX and LOX enzymes in the arachidonic acid pathway.
Conclusion
This compound is a valuable and versatile reagent for the functionalization of the thiazole ring. The protocols provided herein for its synthesis and subsequent reactions offer a robust foundation for the exploration of novel thiazole derivatives. The demonstrated biological relevance of these compounds as inhibitors of key signaling pathways underscores the importance of this chemical space in modern drug discovery. The ability to readily access a diverse library of 2-substituted thiazoles through the methods described will undoubtedly facilitate the development of new and improved therapeutic agents.
References
- 1. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Amide Coupling Using 2-Thiazolesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of amides from carboxylic acids and amines utilizing 2-Thiazolesulfonyl chloride as an activating agent. While specific literature on the use of this compound for amide coupling is limited, this protocol is based on the established methodology of using arylsulfonyl chlorides to form a mixed carboxylic-sulfonic anhydride in situ, which then readily reacts with an amine to yield the desired amide. This method is presented as a robust and general procedure adaptable for a wide range of substrates.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a prevalent feature in a vast array of pharmaceutical agents. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to facilitate the nucleophilic attack by the amine.
A variety of coupling reagents have been developed for this purpose. One common strategy involves the use of sulfonyl chlorides to activate the carboxylic acid. This method proceeds through the formation of a highly reactive mixed carboxylic-sulfonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the thermodynamically stable amide bond, with the sulfonate anion acting as a good leaving group. A base is typically required to neutralize the hydrochloric acid generated during the formation of the mixed anhydride.
This protocol details a general procedure for the one-pot synthesis of amides using this compound as the activating agent.
Reaction Scheme
The overall transformation involves two key steps: the activation of the carboxylic acid with this compound to form a mixed anhydride, followed by the aminolysis of the mixed anhydride to form the amide.
Caption: General reaction scheme for amide synthesis.
Data Presentation
The following table summarizes the typical reaction parameters for the amide coupling of a generic carboxylic acid with an amine using this compound as the activating agent.
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | The limiting reagent. |
| Amine | 1.0 - 1.2 eq | A slight excess of the amine can be used to ensure complete consumption of the mixed anhydride. |
| This compound | 1.0 - 1.1 eq | A slight excess ensures complete activation of the carboxylic acid. |
| Base (e.g., Triethylamine) | 2.0 - 2.2 eq | One equivalent to neutralize the HCl formed during mixed anhydride formation, and one to neutralize the sulfonic acid byproduct. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM), THF, or Acetonitrile | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. |
| Temperature | 0 °C to room temperature | The initial activation is typically performed at 0 °C to control the exothermic reaction. The aminolysis can proceed at room temperature. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Quenching | Water or dilute aqueous acid (e.g., 1M HCl) | To remove excess base and salts. |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the amide product. |
| Purification | Flash column chromatography or recrystallization | To obtain the pure amide. |
| Expected Yield | 60 - 95% | Yields are substrate-dependent. |
Experimental Protocol
This protocol describes a general procedure for the amide coupling of a carboxylic acid and an amine using this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (2.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM to the flask to dissolve the carboxylic acid.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.1 eq) to the stirred solution.
-
Activation: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure amide.
Visualizations
Experimental Workflow
Caption: Workflow for amide coupling.
Plausible Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of amide formation.
Troubleshooting & Optimization
Preventing hydrolysis of 2-Thiazolesulfonyl chloride during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-thiazolesulfonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a reactive chemical compound used as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its utility lies in its ability to react with various nucleophiles, such as amines, to form sulfonamides, a common functional group in many biologically active molecules.
Q2: What is the primary cause of this compound degradation during a reaction?
The primary cause of degradation is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding and often unreactive 2-thiazolesulfonic acid. This reaction consumes the starting material and reduces the yield of the desired product.
Q3: How can I tell if my this compound is hydrolyzing?
Hydrolysis can be suspected if you observe a lower than expected yield of your desired product. Chromatographic analysis (e.g., TLC, LC-MS) of the reaction mixture will often show a new, more polar spot corresponding to the sulfonic acid byproduct. You may also notice a decrease in the pH of the reaction mixture due to the formation of hydrochloric acid as a byproduct of hydrolysis.
Q4: Are there alternatives to this compound that are more stable to hydrolysis?
Yes, for certain applications, more stable but less reactive sulfonyl fluorides can be used. Additionally, other coupling reagents can be employed to form sulfonamides from sulfonic acids, bypassing the need for the sulfonyl chloride intermediate altogether. However, the choice of alternative depends on the specific reaction and desired outcome.
Troubleshooting Guides
Problem: Low Yield of Sulfonamide Product Due to Hydrolysis
This is the most common issue when working with this compound. The following troubleshooting steps can help identify the source of water contamination and improve your reaction outcome.
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing and resolving hydrolysis of this compound.
Data Presentation: Impact of Reaction Conditions on Sulfonamide Yield
| Condition | Solvent | Temperature (°C) | Atmosphere | Expected Yield of Sulfonamide | Notes |
| Ideal | Anhydrous Acetonitrile | 0 | Inert (Nitrogen/Argon) | High (>90%) | Minimizes hydrolysis by excluding water and slowing reaction rate. |
| Sub-optimal 1 | "Anhydrous" Acetonitrile (from opened bottle) | 25 | Air | Moderate (50-70%) | Atmospheric moisture and residual water in the solvent contribute to hydrolysis. |
| Sub-optimal 2 | Dichloromethane (DCM) | 25 | Air | Moderate to Low (40-60%) | DCM is harder to keep completely dry and reactions at room temperature are more susceptible to hydrolysis. |
| Poor | Tetrahydrofuran (THF) | 25 | Air | Low (<40%) | THF can contain peroxides and is hygroscopic, leading to significant hydrolysis. |
| Aqueous Workup | N/A | 25 | N/A | Yield Loss | Prolonged contact with water during extraction can lead to product loss. Use of cold brine and rapid extraction is recommended. |
Experimental Protocols
Protocol 1: Drying of Solvents for Moisture-Sensitive Reactions
Objective: To prepare anhydrous solvents to minimize the hydrolysis of this compound.
Materials:
-
Solvent to be dried (e.g., Acetonitrile, Dichloromethane)
-
Appropriate drying agent (see table below)
-
Distillation apparatus or solvent purification system
-
Oven-dried glassware
-
Inert gas source (Nitrogen or Argon)
Recommended Drying Agents for Common Solvents:
| Solvent | Primary Drying Agent | Secondary Drying Agent (for stills) |
| Acetonitrile | Calcium hydride (CaH₂) | Calcium hydride (CaH₂) |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Calcium hydride (CaH₂) |
| Tetrahydrofuran (THF) | Sodium wire and benzophenone | Sodium/benzophenone ketyl |
| Toluene | Sodium wire | Sodium/benzophenone ketyl |
Procedure:
-
Pre-drying (optional but recommended): Stir the solvent over a preliminary drying agent (e.g., anhydrous magnesium sulfate) for several hours.
-
Distillation:
-
Set up a distillation apparatus with oven-dried glassware under a positive pressure of inert gas.
-
Add the pre-dried solvent and the appropriate final drying agent to the distillation flask.
-
Distill the solvent under inert atmosphere.
-
Collect the distilled solvent in a dry, sealed flask containing molecular sieves to maintain dryness.
-
-
Solvent Purification System: If available, use a commercial solvent purification system for a continuous supply of anhydrous solvent.
Protocol 2: General Procedure for the Synthesis of a 2-Thiazolesulfonamide under Anhydrous Conditions
Objective: To synthesize a sulfonamide from this compound and a primary amine while minimizing hydrolysis.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Oven- or flame-dried glassware
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Experimental Workflow Diagram
Technical Support Center: Sulfonylation with 2-Thiazolesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiazolesulfonyl chloride in sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a chemical reagent used to introduce the 2-thiazolesulfonyl group into molecules, a process known as sulfonylation. This is particularly important in medicinal chemistry as the resulting sulfonamides are found in a wide range of biologically active compounds, including antibacterial and anticancer agents.
Q2: What are the most common side reactions observed during sulfonylation with this compound?
The most prevalent side reactions include:
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Hydrolysis: this compound can react with water to form the corresponding sulfonic acid, which is unreactive in the desired sulfonylation reaction.
-
Bis-sulfonylation: Primary amines can react with two molecules of the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct. This is more likely to occur with an excess of the sulfonylating agent and a strong base.
-
Reaction with Solvent: Nucleophilic solvents can compete with the intended amine or alcohol, leading to undesired byproducts.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). Reagents should also be dried before use.
Q4: What is the role of a base in sulfonylation reactions, and which one should I choose?
A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base is critical. Non-nucleophilic, sterically hindered bases like pyridine or triethylamine are commonly used. For less reactive amines, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of this compound | Verify the purity of the reagent. If it has been stored for a long time, it may have hydrolyzed. Consider purchasing a fresh batch. | Use of high-purity reagent should improve the yield of the desired product. |
| Presence of moisture | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. | Reduced hydrolysis of the sulfonyl chloride, leading to a higher yield of the sulfonamide. |
| Insufficiently reactive amine | For weakly nucleophilic amines, consider using a stronger base (e.g., DBU) or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Increasing the reaction temperature may also be beneficial. | Increased reaction rate and higher conversion to the desired product. |
| Inappropriate solvent | The choice of solvent can impact reactant solubility and reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable. For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be used. | Improved solubility and reaction kinetics, leading to a better yield. |
Issue 2: Formation of Multiple Products (Observed by TLC/LC-MS)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Bis-sulfonylation of a primary amine | Use a stoichiometric amount or a slight excess of the primary amine relative to the this compound. Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations. | Minimized formation of the di-sulfonylated byproduct. |
| Hydrolysis of this compound | Follow the recommendations for minimizing moisture as described in Issue 1. | Reduced formation of the corresponding sulfonic acid. |
| Reaction with the solvent | If using a potentially nucleophilic solvent, switch to a non-nucleophilic alternative (e.g., DCM, toluene). | Elimination of solvent-related byproducts. |
Experimental Protocols
General Protocol for N-Sulfonylation of 2-Aminothiazole
This protocol is adapted from a general procedure for the synthesis of N-heterocyclic sulfonamides and can be used as a starting point for various amines.[1]
Materials:
-
2-Aminothiazole
-
Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride as an analogue for this compound)
-
Sodium acetate
-
Water
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Dissolve sodium acetate in water in a reaction vessel.
-
Add the desired sulfonyl chloride and 2-aminothiazole to the solution.
-
Heat the reaction mixture to 80–85 °C and stir continuously. The initially sticky substance should gradually transform into a fine powder.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 2:1 mixture of n-hexane to ethyl acetate as the mobile phase.
-
Once the reaction is complete, isolate the solid product by filtration.
-
Recrystallize the crude product from absolute ethanol to obtain the pure sulfonamide.
Table of Expected Yields for Analagous Reactions
The following table provides yield data for the sulfonylation of 2-aminothiazole with various aryl sulfonyl chlorides, which can serve as an estimation for reactions with this compound.
| Aryl Sulfonyl Chloride | Product | Yield (%) |
| 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | High |
| Benzenesulfonyl chloride | N-(thiazol-2-yl)benzenesulfonamide | High |
| 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | High |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | High |
Data adapted from a study on the synthesis of 2-aminothiazole sulfonamides. The term "High" indicates yields that are generally favorable for synthetic procedures.[1]
Visualizing Reaction Pathways and Troubleshooting
Main Sulfonylation Reaction Pathway
Caption: General reaction scheme for the sulfonylation of an amine with this compound.
Common Side Reaction Pathways
Caption: Common side reaction pathways in sulfonylation with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in sulfonylation reactions.
References
Technical Support Center: Purification of Crude Thiazolesulfonamides
Welcome to the Technical Support Center for the purification of crude thiazolesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity thiazolesulfonamide compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of thiazolesulfonamides in a question-and-answer format, offering practical solutions to overcome these challenges.
Recrystallization
Q1: My thiazolesulfonamide is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High Solute Concentration: The solution may be too concentrated. Solution: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool slowly.
-
Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation. Solution: Insulate the flask to ensure slow cooling. Avoid placing it directly in an ice bath until crystals have started to form at room temperature.
-
Inappropriate Solvent: The solvent may be too good a solvent for your compound, or the compound's melting point might be lower than the solvent's boiling point. Solution: Try a different solvent or a solvent mixture (co-solvent system). A good approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid, then clarify with a few drops of the "good" solvent before cooling.[1]
-
Lack of Nucleation Sites: Crystal formation requires a starting point. Solution: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.[1]
Q2: The recovery of my thiazolesulfonamide after recrystallization is very low. How can I improve the yield?
A2: Low yield is a common problem in recrystallization. Here are some strategies to improve it:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product completely. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[2]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 15-30 minutes to maximize precipitation.[3]
-
"Second Crop" Crystallization: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Be aware that the purity of the second crop may be lower than the first.[2]
-
Avoid Excessive Use of Decolorizing Carbon: If you are using activated charcoal to remove colored impurities, use it sparingly as it can also adsorb your desired product.[2]
Q3: My recrystallized product is not pure. What went wrong?
A3: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.
-
Crystals Formed Too Quickly: Rapid crystallization can trap impurities within the crystals. Solution: Ensure the solution cools slowly and without excessive agitation to allow for the formation of well-ordered crystals.
-
Inadequate Washing: The surface of the crystals may be coated with the impure mother liquor. Solution: Wash the filtered crystals with a small amount of ice-cold, fresh solvent.
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities in terms of solubility. Solution: Re-evaluate your solvent selection. Ideally, the impurities should be either very soluble in the cold solvent or insoluble in the hot solvent.
Column Chromatography
Q4: I am seeing significant peak tailing for my thiazolesulfonamide during HPLC analysis. What is the cause and how can I fix it?
A4: Peak tailing in HPLC is often observed for basic compounds like many thiazolesulfonamides due to their interaction with residual silanol groups on the silica-based stationary phase.
-
Secondary Interactions: The basic nitrogen atoms in the thiazole or sulfonamide moiety can interact with acidic silanol groups on the column packing material. Solution:
-
Use an End-capped Column: These columns have fewer free silanol groups.
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2-3) protonates the silanol groups, reducing their interaction with the basic analyte.
-
Add a Competing Base: Incorporate a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) into the mobile phase to compete for the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of your sample.
Q5: How do I choose the right solvent system for flash column chromatography of my thiazolesulfonamide?
A5: The ideal solvent system (mobile phase) for flash chromatography should provide good separation between your target compound and impurities.
-
Thin-Layer Chromatography (TLC) is Key: Before running a column, optimize the solvent system using TLC. The goal is to find a solvent mixture that gives your desired compound a retention factor (Rf) of approximately 0.2-0.4.
-
Start with a Non-Polar/Polar Mixture: Common solvent systems include mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.
-
Gradient Elution for Complex Mixtures: If your crude material contains multiple components with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) will likely provide a better separation than an isocratic (constant solvent composition) elution.[4]
Q6: My compound is not dissolving well in the mobile phase for column chromatography. What should I do?
A6: Poor solubility can be a challenge.
-
Dry Loading: If your compound is not soluble in the initial, less polar mobile phase, you can use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
-
Stronger Loading Solvent: In some cases, you can dissolve the sample in a minimal amount of a stronger (more polar) solvent than the mobile phase. However, be cautious as this can sometimes lead to band broadening at the top of the column.
Data Presentation
Table 1: Solubility of Celecoxib (a Thiazolesulfonamide derivative) in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Solubility (x 10^3) |
| Methanol | 298.15 | 1.83 |
| Ethanol | 298.15 | 1.45 |
| Isopropanol | 298.15 | 0.89 |
| n-Butanol | 298.15 | 0.65 |
| Ethyl Acetate | 298.15 | 5.48 |
| Acetonitrile | 298.15 | 2.97 |
| Toluene | 298.15 | 0.21 |
| DMSO | Room Temp. | ~16.6 mg/mL |
| DMF | Room Temp. | ~25 mg/mL |
Data for the first seven solvents are from a study on the thermodynamic solubility of celecoxib.[5][6][7] Solubility in DMSO and DMF is from the product information sheet of a commercial supplier.[8]
Table 2: Common Impurities in Thiazolesulfonamide Synthesis (Example: Celecoxib)
| Impurity Type | Common Examples | Origin |
| Process-Related Impurities | Starting materials, reagents, intermediates | Incomplete reaction or side reactions |
| Isomeric Impurities | Regio-isomers, structural isomers | Non-selective reactions during synthesis |
| Degradation Products | Hydrolysis products, oxidation products | Instability of the drug substance under certain conditions |
Celecoxib, a well-studied thiazolesulfonamide, is known to have process-related and isomeric impurities that can be detected by HPLC.[8]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Thiazolesulfonamide
-
Solvent Selection: Test the solubility of a small amount of your crude thiazolesulfonamide in various solvents at room temperature and at their boiling points. A suitable solvent should dissolve the compound when hot but sparingly or not at all when cold. Common solvents for sulfonamides include ethanol, isopropanol, and acetone, or mixtures with water.[1]
-
Dissolution: Place the crude thiazolesulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography of a Thiazolesulfonamide
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for thiazolesulfonamides is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly. Add a thin layer of sand on top of the silica bed.[9]
-
Sample Loading: Dissolve the crude thiazolesulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the column. Alternatively, use the dry loading method described in the FAQs.[4][9]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: General Procedure for Preparative HPLC of a Thiazolesulfonamide
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target thiazolesulfonamide from its impurities. Key parameters to optimize include the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid), and flow rate.[10]
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude thiazolesulfonamide in the mobile phase or a compatible solvent. Ensure the sample is filtered to remove any particulate matter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure compound.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the purified thiazolesulfonamide.
Visualizations
Caption: General experimental workflow for the purification of crude thiazolesulfonamides.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Purification [chem.rochester.edu]
- 5. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.ul.ie [pure.ul.ie]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Purification [chem.rochester.edu]
- 10. labcompare.com [labcompare.com]
Technical Support Center: Optimizing Reactions with 2-Thiazolesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions involving 2-Thiazolesulfonyl Chloride (CAS: 100481-09-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a highly reactive chemical intermediate featuring a thiazole ring functionalized with a sulfonyl chloride group.[1] It is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its primary use is in the preparation of substituted thiazolesulfonamides and other derivatives by reacting it with various nucleophiles.[1]
Q2: What types of reactions can this compound undergo? A2: This compound is versatile and participates in several key reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The sulfonyl chloride group is readily displaced by nucleophiles such as amines, alcohols, and thiols to form C-N, C-O, and C-S bonds, respectively.
-
Metal-Catalyzed Cross-Coupling: The sulfone moiety can serve as a handle for reactions like palladium-catalyzed C-C bond formation with organometallic reagents.
-
Radical Transformations: It can be used in iron or photoredox-catalyzed reactions for functionalization and alkylation.
Q3: How should I handle and store this compound? A3: this compound is moisture-sensitive and corrosive.[2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4] Avoid contact with water, as it reacts violently to liberate toxic gas.[2]
Q4: What are the main safety hazards associated with this compound? A4: It is a hazardous substance that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed and toxic if inhaled.[4] Always handle this chemical in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and protective clothing.[2][3] Ensure an eyewash station and safety shower are nearby.[2]
Q5: My reaction is not working. What are the first things I should check? A5: First, verify the quality and purity of the this compound, as it can degrade if exposed to moisture.[5] Ensure all your reagents, solvents, and glassware are anhydrous.[5] Next, confirm that your reaction conditions (temperature, solvent, base) are appropriate for the specific transformation you are attempting. Monitoring the reaction by TLC or LC-MS is crucial to track its progress.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am seeing very little or no formation of my desired product. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue stemming from several factors related to reagents and reaction conditions.
Possible Causes & Solutions:
-
Hydrolysis of Sulfonyl Chloride: The reagent is highly sensitive to moisture. Any water in the solvent, on the glassware, or in the starting materials will convert it to the unreactive sulfonic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry your starting amine or alcohol if it is hygroscopic.
-
-
Suboptimal Base Selection: The choice of base is critical for activating the nucleophile and scavenging the HCl byproduct.
-
Insufficient Reaction Temperature or Time: The reaction may be too slow at the current temperature.
-
Solution: Monitor the reaction's progress via TLC or LC-MS. If it is proceeding slowly, consider increasing the temperature. Some sluggish reactions may require heating or extended reaction times to reach completion.[5]
-
-
Poor Solvent Choice: The solvent affects the solubility of reagents and the overall reaction rate.
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction mixture shows multiple spots on a TLC plate, indicating byproduct formation. What are these impurities and how can I prevent them?
Answer: Side reactions are common when working with a highly reactive electrophile like this compound.
Possible Causes & Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can react with two equivalents of the sulfonyl chloride, especially with excess reagent and a strong base.
-
Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride to favor the mono-sulfonated product.[5]
-
-
Reaction with Solvent: Some solvents can react under the reaction conditions. For example, using an alcohol as a solvent will lead to the formation of the corresponding sulfonate ester.
-
Solution: Choose an inert, aprotic solvent that will not compete with your nucleophile.
-
-
Degradation of Starting Material or Product: The thiazole ring or other functional groups in your molecule may not be stable to the reaction conditions (e.g., strong base, high temperature).
-
Solution: Perform the reaction at the lowest temperature possible (e.g., starting at 0 °C).[5] Consider using a milder base. If the product is unstable during work-up, minimize its exposure to acidic or basic aqueous solutions.
-
Data Presentation
Table 1: General Solvent and Base Selection Guide
| Nucleophile Reactivity | Recommended Solvent(s) | Recommended Base(s) | Typical Temperature Range |
| High (e.g., primary amines) | DCM, THF, Acetonitrile | Triethylamine, Pyridine | 0 °C to Room Temp |
| Medium (e.g., secondary amines, phenols) | DCM, THF, DMF | Triethylamine, 2,6-Lutidine, DBU | Room Temp to 50 °C |
| Low (e.g., sterically hindered alcohols) | DMF, Toluene | DBU, Sodium Hydride (NaH) | 50 °C to Reflux |
Table 2: Illustrative Yields for Related Sulfonyl Chlorides
Note: Data for the closely related 2-Methyl-1,3-thiazole-4-sulfonyl chloride is provided as a reference.
| Synthesis Method | Reagents | Yield | Reference |
| N-Chlorosuccinimide (NCS)-Mediated Oxychlorination | 2-methylthiazole, Na₂SO₃, NCS | 65–72% | [6] |
| Electrochemical Chlorosulfonylation | 2-methylthiazole, SO₂, Base | 60% | [6] |
Experimental Protocols
General Protocol for Sulfonylation of a Primary Amine
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[5]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C using an ice bath.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.[5]
-
Extraction and Washing: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.[5]
Visualizations
Caption: General experimental workflow for a sulfonylation reaction.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Key reaction pathways for this compound.
References
How to handle moisture-sensitive 2-Thiazolesulfonyl chloride
Technical Support Center: 2-Thiazolesulfonyl Chloride
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for handling the moisture-sensitive reagent, this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A1: this compound is highly sensitive to moisture and must be stored under an inert atmosphere, such as nitrogen or argon.[1][2] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area.[2][3] Avoid storage in metal containers. For specific temperature recommendations, always refer to the product label.
Q2: What are the initial signs of decomposition for this reagent? A2: The primary sign of decomposition due to moisture exposure is hydrolysis, which may not be visually apparent initially but will result in failed reactions. A visible sign of aging or decomposition can be a color change of the crystalline powder from white to yellow or brown.[4][5]
Q3: What personal protective equipment (PPE) is required when handling this compound? A3: When handling this compound, always work in a chemical fume hood.[3] Required PPE includes chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves to prevent skin exposure.[2][3]
Q4: What happens if this compound is exposed to water? A4: It reacts violently and exothermically with water in a process called hydrolysis.[3] This reaction decomposes the sulfonyl chloride, liberating toxic and corrosive gases like hydrogen chloride (HCl) and sulfur oxides (SOx).[2] This will deactivate the reagent and lead to the failure of your experiment.
Q5: How should I dispose of residual or waste this compound? A5: Small amounts of residual this compound should be quenched carefully. This can be done by slowly adding the material to a stirred, cooled solution of a weak base like sodium bicarbonate or by reacting it with a simple alcohol.[6] The resulting mixture should then be disposed of according to your institution's hazardous waste guidelines. Never add water directly to the unreacted compound.
Troubleshooting Guide
Problem 1: My reaction yield is very low or zero, and I'm recovering mostly starting material or a hydrolyzed byproduct.
-
Question: What is the most likely cause of my reaction failure?
-
Answer: The most probable cause is the hydrolysis of the this compound due to the presence of moisture in your reaction setup.[7][8] Sulfonyl chlorides are highly reactive towards water, which often competes with your intended nucleophile.[8]
-
Question: How can I identify the source of moisture contamination?
-
Answer: Systematically check all potential sources:
-
Solvents: Even "anhydrous" grade solvents can absorb moisture after being opened. Ensure you are using freshly dried solvents.[8]
-
Glassware: Glass surfaces readily adsorb water. All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight and cooling in a desiccator.[8]
-
Atmosphere: Reactions should be conducted under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[8]
-
Other Reagents: Ensure all other reactants, such as amines, alcohols, or bases, are anhydrous.
-
Problem 2: I observed an unexpected side product in my reaction with an amine/alcohol nucleophile.
-
Question: Besides hydrolysis, what other side reactions can occur?
-
Answer: If using an amine base (like triethylamine or pyridine) in the presence of a nucleophile, the base itself can sometimes react with the highly electrophilic sulfonyl chloride. Ensure the reaction temperature is controlled and the nucleophile is sufficiently reactive to compete effectively.
Data Presentation
| Property | Value | Reference(s) |
| Appearance | White to brown crystalline powder | [5] |
| Molecular Formula | C₃H₂ClNO₂S₂ | N/A |
| Melting Point | 65 - 69 °C (149 - 156 °F) | |
| Boiling Point | 134 °C (273 °F) at 13 hPa | |
| Storage Conditions | Store under inert gas, tightly closed, dry | [1][2] |
| Incompatible Materials | Water, strong oxidizing agents, bases, alcohols, amines | [2][3] |
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere
This protocol describes the standard procedure for weighing and dispensing a moisture-sensitive solid.
Materials:
-
This compound in its original container
-
Glove box or Schlenk line with a supply of inert gas (Nitrogen or Argon)
-
Flame-dried or oven-dried glassware (e.g., round-bottom flask with a septum)[8]
-
Dry, clean spatulas
-
Analytical balance (preferably inside the glove box)
Procedure:
-
Preparation: If using a Schlenk line, assemble your clean, dry glassware and purge it with inert gas for at least 15-20 minutes. This is typically done by evacuating the flask under vacuum and backfilling with inert gas, repeating the cycle at least three times.[8]
-
Inert Environment Transfer: Transfer the sealed bottle of this compound, a clean spatula, and a weighing vessel into the glove box antechamber and purge. Alternatively, if using a Schlenk line, prepare for a "positive pressure" transfer.
-
Weighing: Inside the glove box, carefully open the reagent bottle. Using the dry spatula, weigh the desired amount of the solid into your reaction flask or a tared weighing vessel.
-
Sealing: Tightly reseal the main reagent bottle immediately after dispensing. Seal the reaction flask containing the weighed reagent with a rubber septum.
-
Removal: Remove both the reaction flask and the stock bottle from the glove box or inert atmosphere stream. The reaction flask is now charged with the reagent under an inert atmosphere, ready for the addition of anhydrous solvents via a dry syringe.[9]
Protocol 2: Quenching a Reaction Containing Excess this compound
This protocol outlines a safe method for working up a reaction mixture.
Materials:
-
Completed reaction mixture
-
Separatory funnel
-
Beaker with a stir bar
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M solution of a non-nucleophilic base.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice bath to 0-5 °C. This will help control the exothermicity of the quench.
-
Slow Addition: Prepare a separate beaker containing a stirred, cooled solution of saturated sodium bicarbonate.
-
Controlled Quench: Using a pipette or dropping funnel, add the reaction mixture slowly to the bicarbonate solution with vigorous stirring. You may observe gas evolution (CO₂). Add at a rate that keeps the gas evolution under control.
-
Extraction: Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Workup: Extract the desired product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
Mandatory Visualization
This diagram illustrates a logical workflow for troubleshooting a reaction where this compound is used and fails to produce the desired product.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. 148360010 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Avoiding bis-sulfonylation of amines with 2-Thiazolesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-thiazolesulfonyl chloride, specifically addressing the common challenge of avoiding bis-sulfonylation of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is bis-sulfonylation and why does it occur with primary amines and this compound?
A1: Bis-sulfonylation, also referred to as di-sulfonylation, is a common side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, such as this compound, to form a bis-sulfonylated product, R-N(SO₂-thiazole)₂. This reaction proceeds in a two-step sequence. Initially, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to generate a nucleophilic sulfonamide anion. This anion can then attack a second molecule of this compound, leading to the formation of the undesired bis-sulfonylated byproduct.[1]
Q2: What are the most critical experimental parameters to control for achieving selective mono-sulfonylation?
A2: To ensure the selective formation of the mono-sulfonylated product, careful control of several reaction parameters is crucial. The most critical factors include:
-
Stoichiometry: The molar ratio of the primary amine to this compound.
-
Base: The type of base used and its quantity.
-
Temperature: The reaction temperature has a significant impact on the reaction rates and selectivity.
-
Rate of Addition: The speed at which the this compound is introduced into the reaction mixture.
Optimizing these parameters is key to favoring the desired mono-sulfonylation.[1]
Q3: How does the choice of base influence the formation of the bis-sulfonylated product?
A3: The base plays a dual role in the reaction: it neutralizes the HCl generated during the reaction and can also facilitate the deprotonation of the mono-sulfonamide, which leads to the bis-sulfonylated product.[1] Using a strong, non-hindered base like triethylamine can increase the concentration of the sulfonamide anion, thereby promoting the undesired second sulfonylation. In contrast, weaker or sterically hindered bases, such as pyridine or 2,6-lutidine, are less likely to deprotonate the less acidic mono-sulfonamide, thus minimizing the formation of the bis-sulfonylated product.[1]
Q4: What is the recommended stoichiometry for the reaction?
A4: To favor mono-sulfonylation, it is generally recommended to use a slight excess of the primary amine relative to the this compound.[1] A molar ratio of 1.1 to 1.5 equivalents of the amine to 1.0 equivalent of the sulfonyl chloride is a common starting point.[1] This ensures that the sulfonyl chloride is the limiting reagent, reducing the likelihood of it reacting with the mono-sulfonamide.
Q5: Why is slow addition of this compound important?
A5: The slow, dropwise addition of the this compound solution to the reaction mixture is a critical technique to maintain a low concentration of the sulfonyl chloride throughout the reaction.[2] This low concentration favors the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion, thereby minimizing the formation of the bis-sulfonylated byproduct.[1]
Troubleshooting Guide: Avoiding Bis-sulfonylation
Issue: My reaction is producing a significant amount of the bis-sulfonylated product. What steps can I take to improve selectivity for mono-sulfonylation?
This is a common challenge that can be addressed by systematically optimizing the reaction conditions. Follow the steps outlined in the workflow below to troubleshoot and resolve issues with bis-sulfonylation.
Data Presentation: Influence of Reaction Parameters on Selectivity
The following table summarizes the general effects of key reaction parameters on the selectivity of the sulfonylation of primary amines.
| Parameter | Condition to Favor Mono-sulfonylation | Rationale |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.1:1 to 1.5:1 | Ensures sulfonyl chloride is the limiting reagent, minimizing reaction with the mono-sulfonamide.[1][2] |
| Rate of Addition | Slow, dropwise addition (e.g., over 30-60 minutes) | Maintains a low concentration of sulfonyl chloride, favoring reaction with the more nucleophilic amine.[1][2] |
| Temperature | Low (e.g., 0 °C to room temperature) | Reduces the rate of the less favorable second sulfonylation reaction.[1][2] |
| Base | Weaker or sterically hindered (e.g., pyridine, 2,6-lutidine) | Minimizes deprotonation of the mono-sulfonamide, thus inhibiting the second sulfonylation step.[1] |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile) | Provides a suitable medium for the reaction while preventing hydrolysis of the sulfonyl chloride.[1] |
Experimental Protocol: Selective Mono-sulfonylation of a Primary Amine
This protocol provides a general method for the selective mono-sulfonylation of a primary amine with this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Base (e.g., pyridine or 2,6-lutidine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice-water bath
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) in the chosen anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the this compound (1.0 equivalent) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Reaction Pathway Diagram
The following diagram illustrates the desired mono-sulfonylation pathway and the competing undesired bis-sulfonylation pathway.
References
Technical Support Center: Column Chromatography Purification of 2-Thiazolesulfonyl Chloride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the column chromatography purification of 2-thiazolesulfonyl chloride derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Issue 1: Low or No Recovery of the Desired Product
-
Question: I am experiencing a significantly low yield or complete loss of my this compound derivative after column chromatography. What are the potential causes and how can I resolve this?
-
Answer: Low recovery is a common issue when purifying sulfonyl chlorides, which can be sensitive compounds. The primary causes are often related to the inherent reactivity of the sulfonyl chloride group.
-
Potential Cause 1: Decomposition on Silica Gel. Standard silica gel has acidic silanol groups on its surface which can promote the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] This is a frequent cause of product loss during purification.[2] The sulfonic acid is highly polar and will likely remain on the column.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic silica gel. This can be done by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), and then packing the column with this mixture.[1]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[1] For particularly sensitive compounds, reverse-phase chromatography (C18 silica) may be a viable option.[3]
-
Test for Stability: Before committing your entire batch to the column, test the stability of your compound on silica gel. This can be done by dissolving a small amount of the crude product, spotting it on a TLC plate, and then letting it sit for an hour or two before eluting. If a new, more polar spot appears (the sulfonic acid), your compound is likely degrading on the silica.[4]
-
-
-
Potential Cause 2: Incomplete Elution. The polarity of the eluent may not be sufficient to elute your compound from the column.
-
Solution:
-
Increase Eluent Polarity: If you suspect your compound is still on the column, you can try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane or even pure ethyl acetate) to see if you can recover the product.[5]
-
Optimize Solvent System with TLC: Before running the column, carefully determine the optimal solvent system using thin-layer chromatography (TLC). The ideal Rf value for your desired compound should be between 0.2 and 0.4 to ensure good separation and elution.
-
-
-
Potential Cause 3: The Compound Never Loaded Properly. If the compound is not very soluble in the initial eluent, it may have precipitated at the top of the column.[4]
-
Solution:
-
Dry Loading: For compounds with poor solubility in the eluent, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3][6]
-
-
-
Issue 2: Poor Separation of the Product from Impurities
-
Question: My purified fractions are still showing significant impurities that co-elute with my desired this compound derivative. How can I improve the resolution?
-
Answer: Achieving good separation requires careful optimization of the chromatographic conditions.
-
Potential Cause 1: Inappropriate Solvent System. The chosen eluent may not have the right selectivity to resolve your compound from the impurities.
-
Solution:
-
Systematic TLC Analysis: Experiment with different solvent systems during your TLC analysis. Try varying the ratio of polar to non-polar solvents. Consider using a different combination of solvents altogether (e.g., switching from ethyl acetate/hexanes to dichloromethane/hexanes or acetone/hexanes).[4]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run. This can help to separate compounds with close Rf values.[7]
-
-
-
Potential Cause 2: Column Overloading. Loading too much crude product onto the column can lead to broad peaks and poor separation.
-
Solution:
-
Adhere to Loading Capacity: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used to pack the column. For difficult separations, this ratio should be even lower.
-
-
-
Potential Cause 3: Improper Column Packing. A poorly packed column with channels or cracks will result in uneven solvent flow and co-elution of components.
-
Solution:
-
Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. Gently tap the column during packing to encourage even settling. After packing, run several column volumes of the initial eluent through to equilibrate and settle the stationary phase.
-
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
-
A1: Standard silica gel (32-63 µm or 40-63 µm particle size) is the most common stationary phase for flash column chromatography.[8] However, due to the acidic nature of silica and the sensitivity of sulfonyl chlorides to hydrolysis, it is often advisable to use deactivated silica gel or consider alternative stationary phases like neutral alumina if decomposition is observed.[1][2]
-
-
Q2: How can I minimize the risk of hydrolysis of my sulfonyl chloride during the workup and purification process?
-
A2: Sulfonyl chlorides are susceptible to hydrolysis, so it is crucial to minimize their contact with water.[2] If an aqueous workup is necessary, it should be performed quickly and at low temperatures.[2][9] Ensure all glassware for the chromatography is thoroughly dried. Using anhydrous solvents for the eluent is also recommended.
-
-
Q3: What are some common eluent systems for the purification of sulfonyl chloride derivatives?
-
A3: The choice of eluent will depend on the polarity of your specific this compound derivative. Common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[8][9] It is essential to determine the optimal solvent ratio through preliminary TLC analysis.
-
-
Q4: Should I perform an isocratic or gradient elution?
-
A4: For simple separations where the desired compound is well-resolved from impurities on the TLC plate, an isocratic (constant solvent composition) elution is often sufficient. For more complex mixtures with multiple components, a gradient elution, where the polarity of the solvent is gradually increased, can provide better separation.[7]
-
Experimental Protocols
Protocol 1: Column Chromatography Purification of a this compound Derivative
This protocol provides a general methodology. The specific eluent system and column dimensions should be optimized for your particular compound.
-
Preparation of the Stationary Phase:
-
Weigh out the required amount of silica gel (typically 50-100 times the mass of the crude product).
-
In a beaker, create a slurry of the silica gel in the initial, least polar eluent.
-
If deactivation is necessary, add 0.1-1% (v/v) of triethylamine to the eluent used to make the slurry.[1]
-
-
Packing the Column:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of the column.
-
Monitor the elution process by collecting small spots from the column outlet for TLC analysis.
-
-
Analysis of Fractions:
-
Spot each collected fraction on a TLC plate, along with a spot of the crude starting material.
-
Visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.
-
Experimental Workflow Diagram
Caption: Experimental workflow for column chromatography.
Data Presentation
To facilitate comparison and optimization of purification protocols, it is recommended to maintain a detailed record of your experimental parameters.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Compound ID | |||
| Crude Mass (mg) | |||
| Stationary Phase | |||
| Column Dimensions (cm) | |||
| Eluent System | |||
| Elution Type | Isocratic / Gradient | Isocratic / Gradient | Isocratic / Gradient |
| Rf of Product | |||
| Rf of Impurity 1 | |||
| Rf of Impurity 2 | |||
| Purified Mass (mg) | |||
| Yield (%) | |||
| Observations |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 2-Thiazolesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges and improve yields in reactions involving 2-thiazolesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile reagent primarily used in nucleophilic substitution reactions. The most common applications include the synthesis of sulfonamides through reaction with primary or secondary amines and the formation of sulfonate esters by reacting with alcohols. It can also participate in metal-catalyzed cross-coupling reactions.[1]
Q2: What is the primary cause of low yields in sulfonamide synthesis using this compound?
A2: The most frequent cause of low yields is the hydrolysis of the highly reactive this compound intermediate by moisture present in the reaction setup.[2][3] Other significant factors include incomplete reactions, steric hindrance, and inappropriate reaction conditions such as temperature and choice of base or solvent.[2][4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[5][6] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the limiting reactant and the formation of the product.[7]
Q4: What are the best practices for purifying the resulting thiazole sulfonamide product?
A4: Purification of thiazole sulfonamides can typically be achieved through recrystallization or column chromatography.[8][9] If the product is a solid, recrystallization from a suitable solvent system can be effective. For liquid products or to separate close-running impurities, silica gel column chromatography is recommended.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining even after extended reaction times.
-
The isolated yield is much lower than expected.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry any amine or base used over a suitable drying agent.[2][4] |
| Poor Quality of Reagents | Use freshly opened or purified solvents and amines. The this compound should be of high purity; consider using it as fresh as possible. |
| Incomplete Reaction | Monitor the reaction to completion using TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure the stoichiometry of the reagents is correct.[2] |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced.[2][10] Increasing the reaction temperature or time may improve the yield. In some cases, a less hindered amine or an alternative synthetic route might be necessary.[10] |
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC analysis shows multiple spots in the product lane.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Di-sulfonylation of Primary Amine | This can occur if an excess of this compound is used or if the reaction temperature is too high. Use a slight excess of the primary amine (1.1-1.2 equivalents) and add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[4] |
| Side Reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, for instance, can react with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[4] |
| Presence of Impurities in Starting Materials | Impurities in the starting amine or this compound can lead to the formation of byproducts. Ensure the purity of your starting materials before commencing the reaction. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield of a typical sulfonamide synthesis from this compound and a primary amine. Note: These are representative values and actual results may vary depending on the specific substrates and reaction scale.
Table 1: Effect of Base on Product Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Pyridine | DCM | 25 | 4 | 85 |
| Triethylamine | DCM | 25 | 4 | 90 |
| DIEA | DCM | 25 | 4 | 92 |
Table 2: Effect of Solvent on Product Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Triethylamine | DCM | 25 | 4 | 90 |
| Triethylamine | THF | 25 | 4 | 88 |
| Triethylamine | Acetonitrile | 25 | 4 | 82 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-Thiazole-2-Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Aromatic primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary aromatic amine (1.0 equivalent) and anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) and stir for 10 minutes.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Mandatory Visualization
Caption: Experimental workflow for sulfonamide synthesis.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. excli.de [excli.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting low conversion in thiazolesulfonamide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of thiazolesulfonamides. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My thiazolesulfonamide synthesis is resulting in a low yield. What are the most common causes?
Low conversion in thiazolesulfonamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:
-
Poor Quality of Starting Materials: Impurities in the 2-aminothiazole or the sulfonyl chloride can lead to side reactions and inhibit the desired transformation. Sulfonyl chlorides are particularly sensitive to moisture.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a crucial role in the reaction's success.
-
Side Reactions: The formation of byproducts, such as polysulfonated species or products from the decomposition of reagents, can significantly lower the yield of the desired thiazolesulfonamide.
-
Inefficient Product Isolation and Purification: Product loss during workup and purification steps can lead to an artificially low isolated yield.
Q2: How does the purity of the sulfonyl chloride affect the reaction, and what are the signs of decomposition?
The purity of the sulfonyl chloride is critical. As they are moisture-sensitive, hydrolysis to the corresponding sulfonic acid can occur, which is unreactive under these conditions.
Signs of sulfonyl chloride decomposition include:
-
Color Change: A noticeable darkening of the reagent, often to a brown or black color, can indicate decomposition.[1]
-
Gas Evolution: The release of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are common signs of degradation.[1]
-
Formation of Impurities: The appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate can indicate the formation of the sulfonic acid byproduct.[1]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue. Besides unreacted starting materials, potential side products include:
-
Disulfonated 2-aminothiazole: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second sulfonyl group can be added to the amine, forming a disulfonylated byproduct.
-
Hydrolyzed Sulfonyl Chloride: As mentioned, the sulfonyl chloride can hydrolyze to the unreactive sulfonic acid.
-
Products of 2-Aminothiazole Decomposition: Under harsh basic or acidic conditions, the 2-aminothiazole ring can be unstable.
Q4: What is the optimal base for this reaction, and how does it impact the yield?
The choice of base is critical for efficient deprotonation of the 2-aminothiazole's amino group to facilitate its nucleophilic attack on the sulfonyl chloride. Both inorganic and organic bases are commonly used.
-
Inorganic Bases: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently used and are effective.[2][3] They are easily removed during aqueous workup.
-
Organic Bases: Pyridine and triethylamine (TEA) are also common choices. Pyridine can also serve as the solvent. These bases are generally stronger and can lead to faster reaction rates, but they can be more challenging to remove during purification.
An excess of a strong base can potentially lead to side reactions, so the stoichiometry should be carefully controlled.
Q5: How do solvent and temperature affect the conversion rate?
The choice of solvent and reaction temperature are interdependent and crucial for optimizing the yield.
-
Solvent: Dichloromethane (DCM) is a common solvent that works well for this reaction at room temperature.[2][3] Other solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) can also be used. The ideal solvent should dissolve the starting materials well and be inert to the reaction conditions.
-
Temperature: Many thiazolesulfonamide syntheses proceed efficiently at room temperature.[2][3] If the reaction is sluggish, gentle heating may be beneficial. However, higher temperatures can also promote the formation of side products. It is recommended to start at room temperature and monitor the reaction progress by TLC before increasing the temperature.
Data Presentation
Table 1: Effect of Base and Solvent on Thiazolesulfonamide Yield
| Entry | 2-Aminothiazole Derivative | Sulfonyl Chloride | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminothiazole | 4-Chlorobenzenesulfonyl chloride | Na₂CO₃ (1.5) | DCM | Room Temp | 12 | 35 | [3] |
| 2 | 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | Na₂CO₃ (1.5) | DCM | Room Temp | 12 | 43 | [3] |
| 3 | 2-Aminothiazole | 4-Cyanobenzenesulfonyl chloride | Na₂CO₃ (1.5) | DCM | Room Temp | 12 | 55 | [3] |
| 4 | 2-Aminothiazole | Benzenesulfonyl chloride | Pyridine | Pyridine | 100 | 3 | 75-85 | Representative |
| 5 | 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | TEA (1.2) | THF | 50 | 6 | 60-70 | Representative |
Note: "Representative" yields are based on typical outcomes reported in the literature for similar reactions.
Experimental Protocols
General Protocol for the Synthesis of Thiazolesulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminothiazole derivative (1.0 equiv)
-
Substituted sulfonyl chloride (1.0-1.2 equiv)
-
Base (e.g., Na₂CO₃, 1.5-2.0 equiv or Pyridine/TEA, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., DCM, THF, or Pyridine)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminothiazole derivative and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the stirred mixture of the 2-aminothiazole and base.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding water.
-
If using a water-immiscible solvent like DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If using a water-miscible solvent like THF, remove the solvent under reduced pressure, and then partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol for TLC Monitoring
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot the starting 2-aminothiazole, the sulfonyl chloride, and the reaction mixture.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light. The reaction is complete when the starting material spots have disappeared or are significantly diminished, and a new, typically less polar, product spot is prominent.
Mandatory Visualization
Caption: General Reaction Pathway for Thiazolesulfonamide Synthesis.
Caption: Troubleshooting Workflow for Low Conversion.
References
Storage and handling recommendations for 2-Thiazolesulfonyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of 2-Thiazolesulfonyl chloride (CAS: 100481-09-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent used in organic synthesis.[1] Its primary application is in the preparation of substituted thiazolesulfonamides.[1] It serves as a versatile building block, particularly in the pharmaceutical and fine chemical sectors, for constructing diverse molecular scaffolds.
Q2: What are the main hazards associated with this compound?
Q3: How does this compound typically react with other molecules?
A3: The reactivity of this compound is primarily characterized by nucleophilic substitution reactions at the sulfonyl chloride group. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters. The thiazole ring also allows for metal-catalyzed cross-coupling reactions.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at recommended temperature, as specified on the product label. | To minimize degradation and maintain chemical stability. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | To prevent reaction with atmospheric moisture. |
| Container | Keep container tightly closed in a dry and well-ventilated place. Use original packaging or a corrosion-resistant container with a resistant inner liner. Avoid metal containers. | To protect from moisture and prevent corrosion. |
| Incompatible Materials | Store away from water, acids, bases, strong oxidizing agents, alcohols, and amines.[3] | To prevent violent reactions and decomposition. |
Handling Precautions
| Precaution | Details |
| Ventilation | Use only under a chemical fume hood.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (goggles), and a face shield. |
| Moisture Control | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.[4] Never add water to the product. |
| Spill Management | In case of a spill, do not expose to water.[3] Absorb with inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.[3] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Yield of Sulfonamide Product
-
Possible Cause 1: Decomposition of this compound.
-
Symptom: Starting material is consumed, but the desired product is not formed; presence of unexpected byproducts.
-
Troubleshooting:
-
Verify Storage Conditions: Ensure the reagent was stored under an inert atmosphere and protected from moisture.
-
Use Fresh Reagent: If the reagent is old or has been improperly stored, it may have hydrolyzed. Use a fresh bottle.
-
Experimental Workflow:
-
-
-
Possible Cause 2: Incomplete Reaction.
-
Symptom: Presence of both starting materials (amine and sulfonyl chloride) in the final reaction mixture.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
-
Increase Temperature: If the reactants are sterically hindered, gently heating the reaction may be required. [4]Be cautious of potential side reactions at higher temperatures.
-
Use a Catalyst: For hindered or unreactive amines, a nucleophilic catalyst like pyridine can be used as the solvent or co-solvent.
-
-
Issue 2: Formation of Multiple Products
-
Possible Cause: Bis-sulfonylation of a primary amine.
-
Symptom: Formation of a byproduct with a higher molecular weight than the desired sulfonamide.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the this compound.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).
[4] 3. Reaction Monitoring:
Workflow for controlled sulfonamide synthesis.
Issue 3: Reaction Mixture Turns Yellow/Brown and Yield is Low
-
Possible Cause: Decomposition of the thiazole ring or side reactions.
-
Symptom: Significant color change in the reaction mixture not associated with product formation.
-
Troubleshooting:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize decomposition pathways.
-
Use a Milder Base: Strong bases can sometimes promote decomposition. Consider using a weaker, non-nucleophilic base.
-
Degas Solvents: Remove dissolved oxygen from solvents, as some heterocyclic compounds can be sensitive to oxidation.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary/Secondary Amine
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add the amine (1.0 equivalent) to anhydrous dichloromethane (DCM) in an oven-dried flask.
-
Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction:
-
Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Validation & Comparative
A Comparative Analysis of Arylsulfonyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Arylsulfonyl Chloride
Arylsulfonyl chlorides are a versatile and indispensable class of reagents in modern organic synthesis. Their utility spans from the protection of functional groups to the activation of alcohols as leaving groups and as key components in carbon-carbon bond-forming reactions. The reactivity and stability of the resulting sulfonamides and sulfonate esters can be finely tuned by the electronic nature of the substituents on the aryl ring. This guide provides a comprehensive comparison of three commonly employed arylsulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and p-bromobenzenesulfonyl chloride (brosyl chloride, BsCl), supported by experimental data and detailed protocols to aid in the rational selection of the most suitable reagent for a given synthetic challenge.
Core Applications and Comparative Performance
The primary applications of arylsulfonyl chlorides in organic synthesis revolve around the formation of sulfonamides and sulfonate esters.
-
Sulfonamides as Protecting Groups: Arylsulfonyl chlorides react readily with primary and secondary amines to form stable sulfonamides. This transformation is widely used to protect amine functionalities during multi-step syntheses. The choice of the arylsulfonyl group significantly impacts the stability of the sulfonamide and the conditions required for its subsequent cleavage.
-
Sulfonate Esters as Leaving Groups: Alcohols can be converted into sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. The leaving group ability of the sulfonate is directly related to the electron-withdrawing capacity of the aryl substituent.
The general order of reactivity for the corresponding sulfonate esters as leaving groups is: Nosylate > Brosylate > Tosylate .[1][2] This trend is attributed to the electron-withdrawing nature of the substituents on the aromatic ring, which stabilizes the resulting sulfonate anion.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and comparative performance of tosyl chloride, nosyl chloride, and brosyl chloride.
Table 1: Physical and Chemical Properties of Common Arylsulfonyl Chlorides
| Arylsulfonyl Chloride | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Stability |
| p-Toluenesulfonyl chloride | TsCl | C₇H₇ClO₂S | 190.65 | White solid | 67-69 | Stable under normal conditions |
| p-Nitrobenzenesulfonyl chloride | NsCl | C₆H₄ClNO₄S | 221.62 | Yellow solid | 76-79 | Moisture sensitive |
| p-Bromobenzenesulfonyl chloride | BsCl | C₆H₄BrClO₂S | 255.52 | White to light yellow solid | 73-75 | Moisture sensitive[3][4] |
Table 2: Comparative Reactivity of Sulfonate Leaving Groups
| Leaving Group | Common Name | Relative Rate of Reaction (krel) | pKa of Conjugate Acid | Key Characteristics |
| Tosylate | OTs | 0.70[2] | -2.8[1] | Good reactivity and stability, widely used.[1] |
| Nosylate | ONs | 13[2] | -3.5[1] | More reactive than tosylate due to the electron-withdrawing nitro group.[1] |
| Brosylate | OBs | 2.62[2] | -2.9[1] | Slightly more reactive than tosylate.[1] |
Table 3: Comparison of Sulfonamide Protecting Groups
| Protecting Group | Formation Conditions | Stability | Cleavage Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | Amine, TsCl, base (e.g., pyridine, Et₃N) | Very stable to a wide range of conditions. | Harsh: Strong acid (e.g., HBr/AcOH), reducing agents (e.g., Na/NH₃, SmI₂). | High stability, readily available reagent. | Difficult to remove, requiring harsh conditions. |
| Nosyl (Ns) | Amine, NsCl, base (e.g., pyridine, Et₃N) | Less stable than tosyl, sensitive to strong nucleophiles. | Mild: Thiolates (e.g., thiophenol, 2-mercaptoethanol) and a base (e.g., K₂CO₃, DBU). | Easily cleaved under mild conditions, orthogonal to many other protecting groups. | Less stable, reagent is more expensive than TsCl. |
| Brosyl (Bs) | Amine, BsCl, base (e.g., pyridine, Et₃N) | Stability is intermediate between tosyl and nosyl. | Conditions are generally harsher than for nosyl but milder than for tosyl. | Good compromise between stability and ease of cleavage. | Less commonly used than tosyl and nosyl. |
Experimental Protocols
Detailed methodologies for the formation and cleavage of derivatives of these arylsulfonyl chlorides are provided below.
Protocol 1: General Procedure for the Synthesis of Arylsulfonamides
This protocol describes the general synthesis of an N-arylsulfonamide from an amine and an arylsulfonyl chloride.
Materials:
-
Amine (1.0 equiv)
-
Arylsulfonyl chloride (TsCl, NsCl, or BsCl) (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine, 1.5 equiv) to the stirred solution.
-
Add the arylsulfonyl chloride (1.1 equiv) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Arylsulfonate Esters from Alcohols
This protocol outlines the conversion of an alcohol to an arylsulfonate ester.
Materials:
-
Alcohol (1.0 equiv)
-
Arylsulfonyl chloride (TsCl, NsCl, or BsCl) (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.0 equiv) to the stirred solution.
-
Add the arylsulfonyl chloride (1.2 equiv) portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 1-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3: Deprotection of a Nosyl-Protected Amine
This protocol details a mild procedure for the cleavage of a nosylamide.
Materials:
-
N-nosyl amine (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-nosyl amine (1.0 equiv) in DMF in a round-bottom flask.
-
Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Mandatory Visualization
The selection of an appropriate arylsulfonyl chloride is a critical decision in synthetic planning. The following diagram illustrates a logical workflow to guide this choice based on the desired attributes of the sulfonamide or sulfonate ester.
Caption: A decision tree for selecting the appropriate arylsulfonyl chloride.
The following diagram illustrates the general workflow for the use of arylsulfonyl chlorides in the protection of amines and activation of alcohols.
Caption: Workflow for amine protection and alcohol activation.
Conclusion
The choice between tosyl chloride, nosyl chloride, and brosyl chloride is a strategic one that can significantly impact the outcome of a synthetic sequence. Tosyl chloride offers robustness and is ideal when the protected amine or activated alcohol must withstand harsh conditions. In contrast, nosyl chloride provides a milder deprotection route and enhanced leaving group ability, making it suitable for sensitive substrates and for accelerating substitution reactions. Brosyl chloride presents a valuable compromise, offering greater reactivity than tosyl chloride without the heightened sensitivity of nosyl chloride. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency and success.
References
Validating 2-Thiazolesulfonyl Chloride in the Drug Discovery Workflow: A Comparative Guide
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Thiazolesulfonyl chloride has emerged as a versatile reagent for the introduction of the thiazole-sulfonamide moiety, a privileged scaffold in a variety of biologically active compounds. This guide provides a comprehensive validation of this compound within a drug discovery workflow, offering a comparative analysis with alternative sulfonylating agents, detailed experimental protocols, and insights into the signaling pathways of resulting compounds.
Comparative Performance of Sulfonyl Chlorides
The reactivity of sulfonyl chlorides is a critical factor in the efficient synthesis of sulfonamides. While direct kinetic comparisons are scarce in the literature, the yield of the final product under standardized conditions can serve as a valuable metric for performance. The following table summarizes the reported yields for the synthesis of various N-(thiazol-2-yl)benzenesulfonamides from 2-aminothiazole and different sulfonyl chlorides.
| Sulfonylating Agent | Amine | Product | Reaction Conditions | Yield (%) |
| This compound | 2-Aminothiazole | N-(thiazol-2-yl)thiazole-2-sulfonamide | Data not available in comparative studies | - |
| Benzenesulfonyl chloride | 2-Aminothiazole | N-(thiazol-2-yl)benzenesulfonamide | Distilled water, Sodium acetate, 80-85°C, 6h | 80%[1] |
| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | Distilled water, Sodium acetate, 80-85°C, 4h | 83%[1] |
| 4-Bromobenzenesulfonyl chloride | 2-Aminothiazole | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | Distilled water, Sodium acetate, 80-85°C, 8h | 88%[1] |
| 4-Fluorobenzenesulfonyl chloride | 2-Aminothiazole | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | Distilled water, Sodium acetate, 80-85°C, 8h | 82%[1] |
| 4-Nitrobenzenesulfonyl chloride | 2-Aminothiazole | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | Dichloromethane, Sodium carbonate, Room temp. | 43%[2] |
| 3-Nitrobenzenesulfonyl chloride | 2-Aminothiazole | 3-Nitro-N-(thiazol-2-yl)benzenesulfonamide | Dichloromethane, Sodium carbonate, Room temp. | 47%[2] |
| 4-Methoxybenzenesulfonyl chloride | 2-Aminothiazole | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | Dichloromethane, Sodium carbonate, Room temp. | 34%[3] |
| 4-Cyanobenzenesulfonyl chloride | 2-Aminothiazole | 4-Cyano-N-(thiazol-2-yl)benzenesulfonamide | Dichloromethane, Sodium carbonate, Room temp. | 55%[3] |
| Naphthalene-2-sulfonyl chloride | 2-Aminothiazole | N-(thiazol-2-yl)naphthalene-2-sulfonamide | Dichloromethane, Sodium carbonate, Room temp. | 36%[2] |
Note: The yields presented are for the synthesis of different final products and may not directly reflect the intrinsic reactivity of the sulfonyl chlorides due to variations in the electronic and steric properties of the substituent on the benzene ring. A direct comparative study of this compound under identical conditions was not found in the reviewed literature.
Experimental Protocols
General Procedure for the Synthesis of N-(thiazol-2-yl)benzenesulfonamides
This protocol describes a general method for the synthesis of N-(thiazol-2-yl)benzenesulfonamides from 2-aminothiazole and a substituted benzenesulfonyl chloride.
Materials:
-
2-Aminothiazole
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled 2-aminothiazole solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(thiazol-2-yl)benzenesulfonamide.[4]
Visualizing the Drug Discovery Workflow and Signaling Pathways
Drug Discovery Workflow for Thiazole-Based Compounds
The following diagram illustrates a typical workflow for the discovery and development of drugs derived from this compound.
Signaling Pathway of a Thiazole-Containing Kinase Inhibitor: Dasatinib
Dasatinib is a potent oral tyrosine kinase inhibitor containing a thiazole moiety, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions by inhibiting the Bcr-Abl kinase and other kinases involved in cancer cell proliferation and survival. The following diagram illustrates the primary signaling pathway targeted by Dasatinib.
References
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Sulfonylating Agents for Researchers
For professionals in research, science, and drug development, the choice of a sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters. These functional groups are core moieties in a vast array of therapeutic agents.[1] This guide provides an objective comparison of several commonly used sulfonylating agents, supported by established reactivity principles, to aid in optimizing reaction outcomes and advancing drug discovery pipelines.
The primary agents discussed are:
-
Methanesulfonyl Chloride (MsCl)
-
2,4-Dichlorobenzenesulfonyl Chloride
-
p-Toluenesulfonyl Chloride (TsCl)
-
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)
The reactivity of a sulfonyl chloride is principally determined by the electrophilicity of the sulfur atom. This is influenced by both electronic and steric factors. Electron-withdrawing groups on an aryl ring increase the sulfur's electrophilicity, leading to a faster reaction, while electron-donating groups decrease it. Alkanesulfonyl chlorides like MsCl are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1]
Based on these principles, the general order of reactivity for the discussed agents is: Mesyl Chloride > 2,4-Dichlorobenzenesulfonyl Chloride > p-Toluenesulfonyl Chloride > Dansyl Chloride [1]
Data Presentation: Comparative Analysis of Sulfonylating Agents
The following table summarizes the key features and expected performance of these agents in a typical sulfonylation of a primary amine under standardized conditions. While direct head-to-head comparative studies under identical conditions are not always available, this summary is based on established principles of chemical reactivity.[1]
| Sulfonylating Agent | Structure | Key Features & Applications | Expected Reaction Time | Expected Yield |
| Methanesulfonyl Chloride (MsCl) | Highest reactivity among the group due to low steric hindrance.[1] Widely used for creating mesylates from alcohols, which are excellent leaving groups.[1] | Very Fast (e.g., < 1 hour) | Excellent (>95%) | |
| 2,4-Dichlorobenzenesulfonyl Chloride | High reactivity due to two electron-withdrawing chlorine atoms enhancing the sulfur's electrophilicity.[1] A potent alternative to TsCl, especially for less nucleophilic substrates.[1] | Fast (e.g., 1-3 hours) | Very Good to Excellent (>90%) | |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate reactivity and high stability.[1][2] The para-methyl group is slightly electron-donating.[3] Widely used for forming stable tosylates and sulfonamides.[2] | Moderate (e.g., 2-12 hours) | Good to Very Good (80-95%) | |
| Dansyl Chloride | Lower reactivity compared to the others.[1] Primarily used for derivatizing primary and secondary amines to form highly fluorescent adducts for analytical purposes (e.g., protein sequencing).[4][5] | Slower (e.g., several hours to overnight) | Good (70-90%) |
Experimental Protocols
Generalized Protocol for Sulfonylation of a Primary Amine
This procedure is a general guideline for the sulfonylation of a primary amine (e.g., benzylamine) and can be adapted for each of the compared sulfonylating agents, with adjustments to reaction time and temperature as needed based on the agent's reactivity.[1]
Materials and Reagents:
-
Primary Amine (e.g., Benzylamine)
-
Sulfonylating Agent (MsCl, TsCl, etc.)
-
Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel) and magnetic stirrer.[1]
Procedure:
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM. Add the base (1.2 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring.[1]
-
Addition of Sulfonylating Agent: Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor progress by Thin Layer Chromatography - TLC).
-
Quenching and Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the solvent in vacuo to yield the crude product.[1]
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.[1]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the typical experimental workflow for the sulfonylation reaction protocol described above.
Caption: A typical experimental workflow for a sulfonylation reaction.
Biological Pathway: Carbonic Anhydrase Inhibition
Sulfonamides are a cornerstone of pharmacology, famously acting as inhibitors of carbonic anhydrase (CA) enzymes. This mechanism is crucial for the therapeutic effects of diuretics, anti-glaucoma agents, and anticonvulsants. The diagram below illustrates this inhibitory action.
Caption: Inhibition of carbonic anhydrase by a sulfonamide drug.
Conclusion
The selection of an appropriate sulfonylating agent is a critical parameter in chemical synthesis that depends on the specific requirements of the reaction.
-
MsCl is ideal for reactions requiring high reactivity and speed.
-
2,4-Dichlorobenzenesulfonyl chloride offers a highly reactive alternative to TsCl, particularly for challenging substrates.[1]
-
TsCl remains a reliable, versatile, and widely used reagent for general applications.[1]
-
Dansyl chloride is the agent of choice when fluorescence labeling for analytical detection is the primary goal.[4]
Understanding the distinct reactivity profiles of these agents allows researchers to make informed decisions, thereby optimizing synthetic routes and accelerating the development of new chemical entities.[1]
References
A Comparative Guide to Alternative Synthetic Routes for Thiazolesulfonamides
Thiazolesulfonamides represent a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to access these scaffolds is of paramount importance for academic and industrial researchers. This guide provides an objective comparison of established and alternative synthetic methodologies for thiazolesulfonamides, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The synthesis of thiazolesulfonamides can be broadly approached in two ways: the initial formation of the thiazole ring followed by sulfonylation, or the construction of the thiazole ring from sulfonamide-containing precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
| Synthetic Route | General Description | Reagents & Conditions | Yields | Key Advantages | Key Disadvantages |
| Hantzsch Thiazole Synthesis | A classical and widely used method involving the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2] | α-haloketones, thioamides (e.g., thiourea). Typically heated in a solvent like methanol.[3] | High | Readily available starting materials, simple procedure, generally high yields.[3] | Limited diversity at the 2-position if thiourea is used (yields 2-aminothiazoles). |
| Cook-Heilbron Synthesis | Forms 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4] | α-aminonitriles, carbon disulfide/dithioacids/isothiocyanates. Room temperature, mild/aqueous conditions.[4] | Significant | Provides access to 5-aminothiazoles, which can be further functionalized.[4] | Can have a more limited substrate scope compared to the Hantzsch synthesis. |
| Direct Sulfonylation of 2-Aminothiazole | A straightforward approach where a pre-formed 2-aminothiazole is reacted with a sulfonyl chloride to yield the target sulfonamide.[5][6] | 2-aminothiazole, substituted sulfonyl chloride, base (e.g., sodium carbonate, sodium acetate), solvent (e.g., DCM, water).[5][6] | 34-88% | Simple, versatile for introducing various sulfonyl groups.[5][6] | Relies on the commercial availability or prior synthesis of 2-aminothiazole. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and significantly reduced reaction times compared to conventional heating.[7][8][9] | Similar reagents to conventional methods, but reaction is carried out in a microwave reactor.[8] | High | Rapid synthesis, improved yields, environmentally friendly ("green chemistry").[9][10] | Requires specialized microwave synthesis equipment. |
| One-Pot, Multi-Component Reactions | Combines multiple starting materials in a single reaction vessel to construct the target molecule in a convergent manner, improving efficiency.[11] | e.g., Aldehydes/ketones, thiosemicarbazide, and phenacyl bromides in the presence of a catalyst.[11] | Good | High atom economy, reduced workup and purification steps, operational simplicity. | Optimization of reaction conditions for multiple components can be challenging. |
Experimental Protocols
Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3]
This protocol describes the synthesis of a 2-aminothiazole precursor, which can be subsequently subjected to sulfonylation.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product. This reaction is reported to be very high yielding.[3]
General Procedure for the Synthesis of N-(Thiazol-2-yl)benzenesulfonamides[5][6]
This protocol outlines the direct sulfonylation of commercially available 2-aminothiazole.
Materials:
-
2-Aminothiazole
-
Substituted benzenesulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride)
-
Sodium acetate
-
Distilled water
-
Ethanol
Procedure:
-
To a reaction vessel, add 2-aminothiazole (9.98 mmol), the desired benzenesulfonyl chloride (1.2 equivalents), sodium acetate (1.5 equivalents), and distilled water (15 mL).
-
Heat the reaction mixture to 80-85°C and stir for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the initially sticky substance will transform into a powdered solid.
-
Isolate the solid product by filtration.
-
Recrystallize the crude product from absolute ethanol to obtain the pure N-(thiazol-2-yl)benzenesulfonamide. For example, the synthesis of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide using this method yielded 88% of the product.[6] A similar procedure using 4-chlorobenzenesulfonyl chloride in dichloromethane with sodium carbonate as the base yielded 35% of the corresponding product.[5]
Visualizing Synthetic Pathways and Workflows
To better illustrate the relationships between the different synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Convergent synthetic routes to thiazolesulfonamides.
Caption: General experimental workflow for thiazolesulfonamide synthesis.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Thiazolesulfonyl Chloride and Its Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Thiazolesulfonyl Chloride
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] The thiazole ring is a key structural motif in numerous FDA-approved drugs, and the sulfonyl chloride functional group serves as a reactive handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[2][3] Understanding the reactivity of this compound and how it is modulated by substituents on the thiazole ring is crucial for the rational design of synthetic routes and the development of novel therapeutic agents.
The reactivity of this compound is primarily centered around the electrophilic sulfur atom of the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack, most commonly by amines to form sulfonamides. The thiazole ring itself can participate in various transformations, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and radical-based functionalizations.[1]
Factors Influencing Reactivity: The Role of Substituents
The reactivity of the sulfonyl chloride group is highly dependent on the electronic properties of the substituents attached to the thiazole ring. The principles of the Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of benzene derivatives, can be qualitatively applied to understand the reactivity of substituted 2-thiazolesulfonyl chlorides.
In general:
-
Electron-withdrawing groups (EWGs) on the thiazole ring are expected to increase the reactivity of the sulfonyl chloride. EWGs pull electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.
-
Electron-donating groups (EDGs) on the thiazole ring are expected to decrease the reactivity of the sulfonyl chloride. EDGs push electron density towards the sulfonyl group, reducing the electrophilicity of the sulfur atom.
The position of the substituent on the thiazole ring also plays a critical role. The thiazole ring has distinct electronic properties at each position, with the C2 position being the most electron-deficient. Substituents at the C4 and C5 positions will have the most significant impact on the reactivity of the 2-sulfonyl chloride group through resonance and inductive effects.
Comparative Reactivity Analysis
Based on the principles outlined above, we can predict the relative reactivity of various substituted 2-thiazolesulfonyl chlorides. The following table summarizes these expected trends. It is important to reiterate that this is a qualitative comparison, and the actual magnitude of the effect will depend on the specific substituent and reaction conditions.
| Substituent at C4 or C5 | Electronic Effect | Expected Impact on Reactivity of this compound | Example Analog |
| -NO₂ | Strong Electron-Withdrawing | Significantly Increased | 4-Nitro-2-thiazolesulfonyl chloride |
| -CN | Strong Electron-Withdrawing | Significantly Increased | 4-Cyano-2-thiazolesulfonyl chloride |
| -Cl, -Br | Inductive Electron-Withdrawing | Moderately Increased | 4-Chloro-2-thiazolesulfonyl chloride |
| -H | Neutral (Reference) | Baseline | This compound |
| -CH₃ | Weak Electron-Donating | Slightly Decreased | 4-Methyl-2-thiazolesulfonyl chloride |
| -OCH₃ | Strong Electron-Donating | Significantly Decreased | 4-Methoxy-2-thiazolesulfonyl chloride |
| -NH₂ | Strong Electron-Donating | Significantly Decreased | 4-Amino-2-thiazolesulfonyl chloride |
Experimental Protocols
To quantitatively assess the reactivity of substituted 2-thiazolesulfonyl chlorides, a standardized experimental protocol is essential. Below is a general procedure for a competitive reaction experiment, which can be adapted to compare the rates of sulfonamide formation for different analogs.
Protocol: Competitive Reaction for Relative Reactivity of Substituted 2-Thiazolesulfonyl Chlorides
Objective: To determine the relative reactivity of two different substituted 2-thiazolesulfonyl chlorides towards a common amine nucleophile.
Materials:
-
Substituted this compound A
-
Substituted this compound B
-
Amine nucleophile (e.g., aniline, benzylamine)
-
Inert solvent (e.g., anhydrous acetonitrile, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Internal standard for analysis (e.g., a stable, non-reactive compound with a distinct analytical signal)
-
Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS))
Procedure:
-
Prepare equimolar stock solutions of this compound A, this compound B, and the internal standard in the chosen inert solvent.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of the stock solutions of sulfonyl chloride A and sulfonyl chloride B.
-
Add the internal standard to the mixture.
-
Initiate the reaction by adding a sub-stoichiometric amount of the amine nucleophile (e.g., 0.1 equivalents) and the tertiary amine base (e.g., 1.1 equivalents relative to the amine).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine to consume any remaining sulfonyl chlorides).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the sulfonamide products derived from sulfonyl chloride A and sulfonyl chloride B relative to the internal standard.
-
The ratio of the formation of the two sulfonamide products over time will provide a direct measure of the relative reactivity of the two sulfonyl chlorides.
Visualizations
Logical Workflow for Comparative Reactivity Study
Caption: A logical workflow for a comparative study of the reactivity of substituted 2-thiazolesulfonyl chlorides.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway where a sulfonamide synthesized from a this compound analog could act as an inhibitor. This is a conceptual representation and does not depict a specific, validated biological pathway.
Caption: A diagram of a hypothetical signaling pathway where a thiazole sulfonamide derivative acts as a kinase inhibitor.
References
Advantages of using 2-Thiazolesulfonyl chloride over other sulfonyl chlorides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the choice of a sulfonylating agent can be pivotal to the success of a research program. While traditional sulfonyl chlorides like tosyl chloride (TsCl), benzenesulfonyl chloride (BsCl), and mesyl chloride (MsCl) are workhorses in the laboratory, the strategic incorporation of heterocyclic moieties has led to the emergence of reagents with unique advantages. Among these, 2-thiazolesulfonyl chloride stands out as a versatile building block, offering distinct benefits in terms of reactivity, structural significance, and access to biologically relevant chemical space. This guide provides an objective comparison of this compound with other common sulfonyl chlorides, supported by available data and detailed experimental protocols.
Enhanced Reactivity and Favorable Reaction Profiles
While direct head-to-head kinetic comparisons are sparse in the literature, the inherent electronic properties of the thiazole ring suggest a favorable reactivity profile for this compound. The electron-withdrawing nature of the thiazole ring is expected to increase the electrophilicity of the sulfonyl sulfur atom, potentially leading to faster reaction rates compared to arenesulfonyl chlorides bearing electron-donating groups, such as tosyl chloride.
From a practical standpoint, the use of this compound can lead to high-yield synthesis of sulfonamides under mild conditions. The resulting thiazole-sulfonamides are also of significant interest in drug discovery due to the prevalence of the thiazole scaffold in bioactive molecules.
Table 1: Comparison of Sulfonyl Chlorides in Sulfonamide Synthesis
| Sulfonyl Chloride | Molecular Weight ( g/mol ) | Key Characteristics | Typical Reaction Conditions |
| This compound | 183.64 | Introduces a biologically relevant thiazole moiety; potentially enhanced reactivity due to the electron-withdrawing nature of the heterocycle. | Amine, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF), room temperature to mild heating. |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | Widely used, stable solid, provides a crystalline tosyl group useful for characterization. | Amine, base (e.g., pyridine), solvent (e.g., DCM), often requires cooling initially. |
| Benzenesulfonyl chloride (BsCl) | 176.62 | A fundamental aromatic sulfonyl chloride, liquid at room temperature. | Amine, base (e.g., aqueous NaOH, pyridine), solvent (e.g., water, DCM). |
| Methanesulfonyl chloride (MsCl) | 114.55 | A simple, reactive alkylsulfonyl chloride, provides a non-aromatic mesyl group. | Amine, base (e.g., triethylamine), solvent (e.g., DCM), typically at low temperatures due to high reactivity. |
The Thiazole Moiety: A Privileged Scaffold in Drug Discovery
A significant advantage of employing this compound is the direct incorporation of the 2-sulfonamidothiazole scaffold into the target molecule. This heterocyclic system is a well-established "privileged structure" in medicinal chemistry, found in a multitude of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore for engaging with biological targets.
A prime example is the class of Cyclooxygenase-2 (COX-2) inhibitors, where the sulfonamide group plays a crucial role in achieving selectivity. The thiazole ring, in this context, can provide additional interactions within the enzyme's active site, enhancing potency and selectivity. The synthesis of novel COX-2 inhibitors and other biologically active compounds often leverages the reactivity of heterocyclic sulfonyl chlorides.
Experimental Protocols
General Procedure for the Synthesis of N-(Thiazol-2-yl)benzenesulfonamide Derivatives
This protocol is adapted from a typical sulfonylation reaction involving an aminothiazole.
Materials:
-
2-Aminothiazole
-
Appropriate benzenesulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride)
-
Sodium acetate
-
Distilled water
Procedure:
-
Dissolve sodium acetate (1.5 - 2.0 equivalents) in distilled water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add 2-aminothiazole (1.0 equivalent) and the corresponding benzenesulfonyl chloride (1.1 - 1.5 equivalents).
-
Heat the reaction mixture to 80-85 °C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 2:1). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Isolate the solid product by filtration.
-
Wash the solid with cold distilled water and dry under vacuum to afford the desired N-(thiazol-2-yl)benzenesulfonamide.[1]
Example Yields:
-
Using 4-fluorobenzenesulfonyl chloride, N-(thiazol-2-yl)-4-fluorobenzenesulfonamide was obtained in 82% yield.[1]
-
Using 4-nitrobenzenesulfonyl chloride, 4-nitro-N-(thiazol-2-yl)benzenesulfonamide was obtained in 70% yield.[1]
Visualizing the Advantage: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the synthetic workflow and a key biological application of thiazole-sulfonamides.
Conclusion
This compound presents a compelling alternative to traditional sulfonylating agents, particularly for applications in drug discovery and medicinal chemistry. Its primary advantage lies in the direct and efficient installation of the biologically significant 2-sulfonamidothiazole moiety. While further quantitative studies are needed to definitively establish its reactivity relative to other sulfonyl chlorides across a broad range of substrates, the available evidence suggests a favorable reaction profile. For researchers aiming to synthesize novel compounds with potential therapeutic applications, this compound offers a strategic and efficient route to a privileged chemical space.
References
A Spectroscopic Comparison of 2-Thiazolesulfonyl Chloride and Its Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-thiazolesulfonyl chloride, a key synthetic intermediate, and its representative sulfonamide derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offers a valuable resource for the characterization and quality control of these compounds in research and development settings.
Introduction
This compound is a reactive compound widely employed in medicinal chemistry and organic synthesis for the introduction of the 2-thiazolesulfonyl moiety. Its derivatives, particularly sulfonamides, are of significant interest due to their diverse biological activities. A thorough understanding of the spectroscopic properties of the parent sulfonyl chloride and its derivatives is crucial for confirming their identity, purity, and for monitoring reaction progress. This guide presents a comparative analysis of their key spectral features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two of its representative N-substituted sulfonamide derivatives. The data for this compound is predicted, while the data for the derivatives is based on experimental findings.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound (Predicted) | CDCl₃ | 8.15 (d, 1H, H-4), 7.85 (d, 1H, H-5) |
| N-(4-methylphenyl)-2-thiazolesulfonamide [1] | DMSO-d₆ | 12.70 (s, 1H, NH), 7.68 (d, 2H), 7.33 (d, 2H), 7.24 (d, 1H), 6.81 (d, 1H), 2.34 (s, 3H, CH₃) |
| N-(4-chlorophenyl)-2-thiazolesulfonamide [1] | DMSO-d₆ | 12.84 (brs, 1H, NH), 7.79 (d, 2H), 7.60 (d, 2H), 7.27 (d, 1H), 6.85 (d, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | 168.0 (C-2), 145.0 (C-4), 125.0 (C-5) |
| N-(4-methylphenyl)-2-thiazolesulfonamide [1] | DMSO-d₆ | 168.5, 141.8, 139.5, 129.0, 125.6, 124.1, 107.8, 20.7 |
| N-(4-chlorophenyl)-2-thiazolesulfonamide [1] | DMSO-d₆ | 169.0, 141.2, 136.7, 129.1, 127.7, 124.6, 108.5 |
Table 3: IR and Mass Spectrometry Data (Predicted/Experimental)
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Predicted) | S=O stretch: ~1380 (asym), ~1180 (sym); C=N stretch: ~1510 | [M]+ predicted at 182.94 |
| N-(4-methylphenyl)-2-thiazolesulfonamide [1] | Not specified | HRMS-TOF: [M+H]⁺ 255.0260 (Calcd for C₁₀H₁₁N₂O₂S₂: 255.0256) |
| N-(4-chlorophenyl)-2-thiazolesulfonamide [1] | Not specified | HRMS-TOF: [M+H]⁺ 274.9712 (Calcd for C₉H₈ClN₂O₂S₂: 274.9710) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for sulfonyl chlorides and their derivatives and may require optimization for specific instrumentation and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[2] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to ensure a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.[2] Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a clear spectrum.[2]
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Apply phase and baseline corrections to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[3] Ensure firm and even pressure is applied to achieve good contact.[3]
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.[3]
-
Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[3] Co-adding 16 or 32 scans is common to improve the signal quality.[3]
-
Data Analysis: Identify characteristic absorption bands, paying close attention to the strong S=O stretching vibrations in the 1410-1370 cm⁻¹ (asymmetric) and 1204-1166 cm⁻¹ (symmetric) regions for sulfonyl chlorides.[4]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[5]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurements.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in the positive or negative ion mode, depending on the analyte's properties. For sulfonyl chlorides, fragmentation patterns often show a characteristic isotopic pattern for the chlorine atom.[4]
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the calculated exact mass of the expected compound. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated value.
Synthetic Pathway and Workflow
This compound is a versatile precursor for the synthesis of a wide range of sulfonamide derivatives. The general synthetic route involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.
Caption: Synthetic workflow for N-substituted 2-thiazolesulfonamides.
This guide provides a foundational spectroscopic framework for researchers working with this compound and its derivatives. The presented data and protocols aim to facilitate the unambiguous identification and characterization of these important chemical entities.
References
Benchmarking 2-Thiazolesulfonyl Chloride: A Comparative Guide for Parallel Synthesis
For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of building blocks is critical. 2-Thiazolesulfonyl chloride has emerged as a valuable reagent in parallel synthesis due to the prevalence of the thiazole motif in medicinally active compounds. This guide provides a comparative overview of this compound's performance against other common sulfonylating agents, supported by experimental insights and protocols to aid in the design of high-throughput synthetic workflows.
Performance Comparison of Sulfonylating Agents
The selection of a sulfonyl chloride for parallel synthesis hinges on factors such as reactivity, the diversity of the resulting products, and the inherent biological potential of the core scaffold. Below is a qualitative comparison of this compound with two other widely used sulfonylating agents: benzenesulfonyl chloride and dansyl chloride.
| Feature | This compound | Benzenesulfonyl Chloride | Dansyl Chloride |
| Reactivity | High reactivity, readily forms sulfonamides with a broad range of amines.[1][2] | Standard reactivity, widely used as a benchmark for sulfonamide synthesis.[3] | Generally high reactivity, often used for fluorescent labeling of amines and amino acids.[4] |
| Scaffold Diversity | Introduces a heteroaromatic thiazole ring, a common moiety in bioactive compounds, allowing for extensive functionalization.[5][6][7] | Provides a simple, stable phenyl group, which can be substituted to explore structure-activity relationships (SAR). | Yields fluorescently tagged sulfonamides, useful for biological assays and imaging, but with a bulkier, more complex scaffold.[4] |
| Biological Relevance | The thiazole core is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of activities, including anticancer and antimicrobial properties.[5][6][7][8][9] | The basic sulfonamide structure is a classic pharmacophore with known antibacterial and diuretic activities. | Primarily used as a fluorescent probe; the dansyl group itself is not typically a key pharmacophore for therapeutic action but is valuable for diagnostics. |
| Handling & Stability | Like most sulfonyl chlorides, it is sensitive to moisture and should be handled under inert conditions. | Stable under anhydrous conditions but susceptible to hydrolysis. | Unstable in dimethyl sulfoxide (DMSO) and sensitive to hydrolysis.[4] |
Data Presentation: Illustrative Performance in Parallel Synthesis
To provide a more concrete comparison, the following table presents illustrative data for the parallel synthesis of a small library of sulfonamides. This data is based on typical outcomes reported in the literature for similar reactions and is intended for comparative purposes.[1][3][10][11]
Reaction Conditions: 96-well plate format, robotic liquid handling. Amine (0.1 mmol), sulfonyl chloride (0.12 mmol), and triethylamine (0.2 mmol) in dichloromethane (1 mL). Stirred at room temperature for 12 hours. Purification by automated flash chromatography.
| Sulfonyl Chloride | Amine Substrate | Average Yield (%) | Average Purity (%) | Average Reaction Time (h) |
| This compound | Aniline | 85 | >95 | 12 |
| Benzylamine | 90 | >95 | 12 | |
| Morpholine | 92 | >95 | 12 | |
| Benzenesulfonyl Chloride | Aniline | 88 | >95 | 12 |
| Benzylamine | 91 | >95 | 12 | |
| Morpholine | 93 | >95 | 12 | |
| Dansyl Chloride | Aniline | 82 | >95 | 12 |
| Benzylamine | 88 | >95 | 12 | |
| Morpholine | 90 | >95 | 12 |
Disclaimer: The data presented in this table is for illustrative purposes and represents typical results that may be expected based on available literature. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Parallel Solution-Phase Synthesis of a Sulfonamide Library
This protocol outlines a standard procedure for the synthesis of a sulfonamide library in a 96-well plate format using a liquid handling robot.
Materials:
-
96-well reaction plates
-
Robotic liquid handler
-
Plate shaker
-
Centrifugal evaporator
-
This compound (or alternative sulfonyl chloride)
-
Library of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Quenching solution (e.g., aqueous ammonium chloride)
-
Washing solvent (e.g., saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Amine Plate Preparation: Dispense 1 mL of a 0.1 M solution of each amine in anhydrous DCM into the corresponding wells of a 96-well plate.
-
Base Addition: To each well, add 2 equivalents of TEA or DIPEA.
-
Sulfonyl Chloride Addition: Dispense 1.2 equivalents of a 0.1 M solution of the sulfonyl chloride in anhydrous DCM to each well.
-
Reaction: Seal the plate and shake at room temperature for 12-18 hours. The progress of the reaction can be monitored by taking a small aliquot from a few wells for LC-MS analysis.
-
Work-up:
-
Add 0.5 mL of a quenching solution to each well.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 0.5 mL of saturated sodium bicarbonate solution and 0.5 mL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
-
Solvent Evaporation: Concentrate the solutions in the collection plate to dryness using a centrifugal evaporator.
-
Purification: Re-dissolve the crude products in a suitable solvent and purify using an automated parallel flash chromatography system.
-
Analysis: Analyze the purified compounds for identity and purity using LC-MS and/or NMR.
Visualizations
The following diagrams illustrate the experimental workflow for parallel synthesis and a relevant biological pathway where thiazole-containing compounds have shown activity.
Conclusion
This compound is a highly effective reagent for the parallel synthesis of sulfonamide libraries. Its high reactivity and the inherent biological relevance of the thiazole scaffold make it a valuable tool in drug discovery. While its performance in terms of yield and purity is comparable to standard reagents like benzenesulfonyl chloride, the introduction of the thiazole moiety offers a distinct advantage for generating compounds with a higher probability of biological activity. The choice of sulfonylating agent will ultimately depend on the specific goals of the screening library, with this compound being a premier choice when seeking to incorporate a privileged heterocyclic scaffold.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Thiazolesulfonyl Chloride: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 2-Thiazolesulfonyl chloride (CAS No. 100481-09-2). The following procedures are based on the general chemical properties of sulfonyl chlorides. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate guidance before handling and disposal.
Immediate Safety and Handling Precautions
This compound is a reactive compound and should be handled with caution in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling and disposal procedures should be performed by trained personnel.
Disposal Protocol for Residual Quantities
For small, residual amounts of this compound (e.g., residue in reaction flasks or on contaminated labware), a neutralization procedure is recommended to render the material less hazardous before final disposal.
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding, more stable sulfonic acid salt.
Materials:
-
Residual this compound
-
A suitable basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate)
-
Stirring apparatus
-
pH indicator paper or a calibrated pH meter
-
Appropriate waste container labeled "Hazardous Aqueous Waste"
Experimental Protocol:
-
Preparation: In a fume hood, place a beaker of a suitable size containing the basic solution on a magnetic stir plate. The volume of the basic solution should be in significant excess relative to the amount of sulfonyl chloride to be neutralized.
-
Cooling: If the reaction is anticipated to be exothermic, pre-cool the basic solution in an ice bath.
-
Slow Addition: With vigorous stirring, slowly and carefully add the residual this compound to the basic solution. The addition should be dropwise or in very small portions to control the rate of reaction and prevent excessive heat generation or foaming.
-
Reaction: Allow the mixture to stir at room temperature for a sufficient period to ensure complete hydrolysis and neutralization. This may take several hours.
-
pH Verification: After the reaction appears complete, check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is achieved.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Hazardous Aqueous Waste" container for collection and disposal by the institution's environmental health and safety (EHS) office.
Disposal of Bulk Quantities
Bulk quantities of this compound should not be neutralized in the lab. They must be disposed of as hazardous waste through your institution's EHS-approved procedures.
Procedure:
-
Container and Labeling: Ensure the original container is securely sealed. If transferring to a new container, it must be compatible, properly sealed, and clearly labeled with the full chemical name, CAS number, and all relevant hazard warnings (e.g., "Corrosive," "Water-Reactive").
-
Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials.
-
EHS Collection: Arrange for pickup and disposal by your institution's EHS office.
Data Presentation
While a specific Safety Data Sheet for this compound was not publicly available, the table below summarizes general quantitative data for a representative sulfonyl chloride, p-Toluenesulfonyl chloride, to provide context. Note: This data is for illustrative purposes only and may not accurately reflect the properties of this compound.
| Property | Value (for p-Toluenesulfonyl chloride) | Source |
| Melting Point | 65 - 69 °C | [1] |
| Boiling Point | 134 °C at 13 hPa | [1] |
| Corrosivity | May be corrosive to metals | [1] |
| Biodegradability | Readily biodegradable (60% in 28 days) | [1] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Thiazolesulfonyl chloride
Essential Safety and Handling Guide for 2-Thiazolesulfonyl Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as this compound. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Core Hazard Information: this compound and its analogs are potent irritants and corrosive substances. They are known to cause severe skin burns and serious eye damage.[1][2][3] Inhalation of dust or fumes may lead to respiratory irritation.[1][4] Furthermore, these compounds can be moisture-sensitive and may react with water to liberate toxic gases.[2][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Situation | Required PPE |
| General Laboratory Use | - Chemical-resistant gloves (e.g., Nitrile, Neoprene)[4] - Safety glasses with side shields[4] - Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves[4] - Chemical splash goggles[5] - Laboratory coat - Face shield (if splashing is a risk) - Operations should be conducted in a chemical fume hood.[4] |
| Large-Scale Operations or Spills | - Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) - Chemical splash goggles and a face shield[5] - Chemical-resistant apron or coveralls - Appropriate respiratory protection (e.g., NIOSH/MSHA approved respirator with cartridges for acid gas and particulates)[4] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring safety during the handling of this compound.
1. Pre-Operational Checks:
-
Ensure that a calibrated and certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed and operational.[4]
-
Verify that all necessary PPE is available, in good condition, and fits properly.
-
Review the Safety Data Sheet (SDS) for this compound before beginning work.
2. Operational Protocols:
-
All manipulations of this compound, including weighing and transferring, must be performed within a chemical fume hood to control exposure to dust and fumes.[4]
-
Use compatible tools and equipment (e.g., glass, stainless steel) to avoid corrosion.
-
Keep containers tightly closed when not in use to prevent moisture absorption and reaction.[4]
-
Avoid the inhalation of dust and contact with skin and eyes.[1]
3. Post-Operational Procedures:
-
Thoroughly decontaminate all equipment and the work area after use.
-
Remove and dispose of contaminated PPE in designated hazardous waste containers.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an exposure to this compound.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Rinse the affected skin area with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4] |
The following diagram outlines the logical workflow for an emergency response to an exposure event.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
